furan-2-yl(1H-indol-3-yl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
furan-2-yl(1H-indol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-13(12-6-3-7-16-12)10-8-14-11-5-2-1-4-9(10)11/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNXEAXRPSISJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359318 | |
| Record name | furan-2-yl(1H-indol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169772-66-1 | |
| Record name | furan-2-yl(1H-indol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Furan-2-yl(1H-indol-3-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of the synthesis and characterization of the heterocyclic ketone, furan-2-yl(1H-indol-3-yl)methanone. This document details a probable synthetic pathway, outlines the necessary experimental protocols, and presents the expected analytical data for the thorough characterization of this compound.
Introduction
This compound, also known as 3-(2-furoyl)-1H-indole, is a molecule of interest in medicinal chemistry and drug discovery due to the prevalence of both the indole and furan moieties in numerous biologically active compounds. The indole nucleus is a privileged scaffold, forming the core of many natural products and pharmaceuticals. Similarly, the furan ring is a versatile heterocyclic component present in a wide array of bioactive molecules. The combination of these two ring systems through a carbonyl linker creates a unique chemical entity with potential for diverse pharmacological applications. This guide serves as a technical resource for the synthesis and rigorous characterization of this target compound.
Synthetic Pathway
The most direct and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of indole with 2-furoyl chloride. This electrophilic aromatic substitution reaction targets the electron-rich C3 position of the indole ring. To facilitate this reaction under mild conditions and avoid potential side reactions or degradation of the indole nucleus, a suitable Lewis acid catalyst is employed. A general method for the 3-acylation of indoles using dialkylaluminum chlorides has been reported and is adaptable for this synthesis.[1]
Experimental Protocols
The following protocols are based on established methods for the Friedel-Crafts acylation of indoles and should be adapted and optimized as necessary.[1]
Synthesis of this compound
Materials:
-
Indole
-
2-Furoyl chloride
-
Diethylaluminum chloride (Et₂AlCl) solution in hexanes
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of indole (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of diethylaluminum chloride (1.1 equivalents) in hexanes dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of 2-furoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Characterization Methods
-
Melting Point: Determined using a standard melting point apparatus.
-
¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a 400 or 500 MHz NMR spectrometer using deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: Spectrum is recorded on an FT-IR spectrometer using KBr pellets or as a thin film.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an ESI-TOF or a similar instrument to determine the exact mass.
Characterization Data
Table 1: Physical and Molecular Properties
| Property | Expected Value |
| Molecular Formula | C₁₃H₉NO₂ |
| Molecular Weight | 211.22 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | To be determined experimentally |
Table 2: Expected ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~12.0 | br s | - | Indole N-H |
| ~8.3 | d | ~8.0 | Indole H-4 |
| ~8.2 | d | ~3.0 | Indole H-2 |
| ~7.8 | dd | ~1.5, 0.8 | Furan H-5' |
| ~7.5 | d | ~8.0 | Indole H-7 |
| ~7.3 | d | ~3.5 | Furan H-3' |
| ~7.2 | m | - | Indole H-5, H-6 |
| ~6.7 | dd | ~3.5, 1.5 | Furan H-4' |
Table 3: Expected ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~180 | C=O |
| ~152 | Furan C-2' |
| ~147 | Furan C-5' |
| ~137 | Indole C-7a |
| ~135 | Indole C-2 |
| ~126 | Indole C-3a |
| ~123 | Indole C-6 |
| ~122 | Indole C-4 |
| ~121 | Indole C-5 |
| ~119 | Furan C-3' |
| ~115 | Indole C-3 |
| ~112 | Furan C-4' |
| ~112 | Indole C-7 |
Table 4: Expected IR and Mass Spectrometry Data
| Technique | Expected Data |
| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch), ~1630 (C=O stretch), ~1580, 1450 (Aromatic C=C) |
| HRMS (ESI-TOF) | m/z calculated for [M+H]⁺: 212.0706; found: to be determined experimentally |
Conclusion
This technical guide provides a robust framework for the synthesis and characterization of this compound. The proposed Friedel-Crafts acylation offers a reliable and efficient route to this target molecule. The detailed experimental protocols and expected characterization data will aid researchers in the successful preparation and verification of this compound, facilitating its further investigation in various fields of chemical and pharmaceutical sciences. It is recommended that all synthesized compounds be rigorously purified and characterized using the analytical techniques outlined herein to confirm their identity and purity.
References
Unveiling the Biological Potential of Furan-2-yl(1H-indol-3-yl)methanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furan and indole scaffolds are prominent heterocyclic moieties that form the backbone of numerous biologically active compounds, both natural and synthetic. The fusion of these two pharmacophores in the form of furan-2-yl(1H-indol-3-yl)methanone presents a molecule of significant interest for therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, and putative biological activities of this compound, drawing upon data from structurally related compounds to infer its potential as an anticancer, antimicrobial, and anti-inflammatory agent. This document also details relevant experimental protocols and visualizes key signaling pathways likely modulated by this compound.
Synthesis
The synthesis of this compound and its analogs is typically achieved through Friedel-Crafts acylation. This versatile reaction involves the acylation of an indole nucleus with a furan-2-carbonyl chloride or a similar acylating agent in the presence of a Lewis acid catalyst.
Experimental Protocol: Synthesis of Furan-2-yl(phenyl)methanone Derivatives (A Representative Protocol)
A general procedure for the synthesis of furan-2-yl(phenyl)methanone derivatives, which can be adapted for this compound, is as follows:
-
Reactant Preparation: A solution of a substituted benzene (or indole) derivative is prepared in a suitable anhydrous solvent, such as dichloromethane (CH2Cl2).
-
Addition of Acylating Agent and Catalyst: Furoyl chloride is added to the solution, followed by the slow addition of a Lewis acid catalyst (e.g., aluminum chloride, AlCl3) at a controlled temperature, often at 0°C to room temperature.
-
Reaction Monitoring: The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the addition of ice-cold water or a dilute acid solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system to yield the desired furan-2-yl(phenyl)methanone derivative.
Characterization of the synthesized compound is then performed using spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry.
Biological Activities
While specific biological data for this compound is limited in the public domain, the extensive research on its constituent moieties and structurally similar compounds allows for a strong inferential analysis of its potential therapeutic activities.
Anticancer Activity
Derivatives of both furan and indole have demonstrated significant potential as anticancer agents. The proposed mechanisms of action are diverse and often involve the modulation of key cellular signaling pathways.
Quantitative Data from Structurally Related Compounds:
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Furan derivatives | HeLa (Cervical Cancer) | 0.08 - 8.79 | [1] |
| Furan derivatives | SW620 (Colorectal Cancer) | Moderate to potent | [1] |
| Furan-based compounds | MCF-7 (Breast Cancer) | 2.96 - 4.06 | [2] |
| 3-(furan-2-yl)pyrazolyl chalcones | A549 (Lung Cancer) | 27.7 (µg/mL) | [3] |
| 3-(furan-2-yl)pyrazolyl chalcones | HepG2 (Liver Cancer) | 26.6 (µg/mL) | [3] |
| 1-(5-substituted-1H-indol-3-yl)-3-(4-substituted-furan-3-yl) prop-2-en-1-one | HCT-116 (Colorectal Cancer) | 13.53 - 558.53 | [4] |
Signaling Pathways in Cancer:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Some furan derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt signaling cascade.[1]
-
Wnt/β-catenin Pathway: Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers. Certain furan-containing compounds have been found to suppress this pathway, leading to decreased cancer cell proliferation.[1]
-
Aryl Hydrocarbon Receptor (AhR) Pathway: Indole derivatives are well-known ligands of the Aryl Hydrocarbon Receptor (AhR).[5][6][7] The activation of AhR can have context-dependent effects on cancer, either promoting or inhibiting tumor growth. The interaction of this compound with the AhR pathway warrants further investigation.
Caption: Putative inhibition of the PI3K/Akt signaling pathway by furan-indole compounds.
Antimicrobial and Anti-inflammatory Activity
The furan and indole moieties are present in many natural and synthetic compounds with antimicrobial and anti-inflammatory properties.[8][9]
Quantitative Data from Structurally Related Compounds:
| Compound Class | Activity | Measurement | Value |
| Furanone derivatives | Antibacterial | MIC | - |
| Furanone derivatives | Antifungal | MIC | - |
| Furan natural derivatives | Anti-inflammatory | - | Modulates MAPK and PPAR-ɣ pathways |
Signaling Pathways in Inflammation:
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a key regulator of inflammatory responses. Natural furan derivatives have been reported to modulate this pathway.[8]
-
PPAR-γ Pathway: Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor with anti-inflammatory properties. Its activation by furan derivatives could contribute to their anti-inflammatory effects.[8]
-
Aryl Hydrocarbon Receptor (AhR) Pathway: As mentioned earlier, indole derivatives are potent modulators of the AhR.[5][6][7] AhR plays a critical role in regulating immune responses at barrier tissues and its activation by this compound could influence inflammatory processes.
Caption: Activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by a furan-indole compound.
Experimental Protocols for Biological Evaluation
The following are representative protocols for assessing the biological activity of this compound.
In Vitro Anticancer Activity: MTT Assay
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for another 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[4]
Caption: Workflow for determining anticancer activity using the MTT assay.
In Vitro Antimicrobial Activity: Broth Microdilution Method
-
Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.
-
Serial Dilution: The this compound is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on related furan and indole derivatives, this compound is anticipated to exhibit significant anticancer, antimicrobial, and anti-inflammatory activities. The likely mechanisms of action involve the modulation of critical signaling pathways such as PI3K/Akt, Wnt/β-catenin, and the Aryl Hydrocarbon Receptor pathway. Further in-depth experimental validation is warranted to fully elucidate the biological profile and therapeutic potential of this intriguing molecule. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to embark on such investigations.
References
- 1. Nature-derived compounds modulating Wnt/β-catenin pathway: a preventive and therapeutic opportunity in neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Compound {1-[(2-chloro-6-fluorophenyl)methyl]-1H-indol-3-yl}(furan-2-yl)methanone... [chemdiv.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Furan-2-yl(1H-indol-3-yl)methanone Derivatives and Analogs: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The furan-2-yl(1H-indol-3-yl)methanone scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of its derivatives and analogs, with a primary focus on their potential as anticancer agents. The information is curated to assist researchers in the design and development of novel therapeutics based on this promising chemical core.
Synthesis of this compound Derivatives
The primary synthetic route to this compound and its analogs is the Friedel-Crafts acylation of an indole nucleus with a substituted furoyl chloride. This electrophilic aromatic substitution reaction typically occurs at the C3 position of the indole ring, which is the most nucleophilic site.[1] The choice of Lewis acid catalyst is crucial to avoid degradation of the acid-sensitive indole ring.[2] Diethylaluminum chloride (Et₂AlCl) and dimethylaluminum chloride (Me₂AlCl) have been shown to be effective catalysts for this transformation, providing high yields under mild conditions without the need for N-H protection of the indole.[2]
General Experimental Protocol: Friedel-Crafts Acylation
This protocol describes a general method for the synthesis of this compound derivatives.
Materials:
-
Substituted or unsubstituted indole
-
Substituted or unsubstituted furan-2-carbonyl chloride (furoyl chloride)
-
Diethylaluminum chloride (Et₂AlCl) or Dimethylaluminum chloride (Me₂AlCl)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring equipment
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the indole (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethylaluminum chloride (1.1 equivalents) in dichloromethane to the stirred indole solution.
-
After stirring for 15-30 minutes at 0 °C, add a solution of the corresponding furoyl chloride (1.1 equivalents) in dichloromethane dropwise via the dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound derivative.[1][2]
Biological Activities and Quantitative Data
Derivatives of the this compound core have been investigated for various biological activities, with a significant focus on their anticancer potential. Other reported activities include antimicrobial and anti-inflammatory effects.[3][4]
Anticancer Activity
The primary anticancer mechanism of action for many indole-furan hybrids is the inhibition of tubulin polymerization.[5][6][7][8][9] These compounds often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8][9] Additionally, some furan and indole derivatives have been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth and survival and is often dysregulated in cancer.[10][11][12][13][14][15]
The following tables summarize the in vitro cytotoxic activity of selected this compound analogs and related furan-indole derivatives against various cancer cell lines.
Table 1: Cytotoxic Activity of Indole-Substituted Furanone Analogs
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3b | U-937 (Human histiocytic lymphoma) | < 1 | [6] |
| 4e | C6 (Rat glioma) | 12.1 | [16] |
| 7g | A549 (Human lung carcinoma) | 27.7 | [17][18][19] |
| 7g | HepG2 (Human hepatocellular carcinoma) | 26.6 | [17][18][19] |
Table 2: Cytotoxic Activity of Furo[3,2-b]indole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 10a | A498 (Human renal cancer) | 0.08 | [20] |
Key Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of this compound derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO-treated cells) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules in vitro.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine triphosphate (GTP)
-
Glycerol
-
Test compounds dissolved in DMSO
-
Positive control (e.g., colchicine or paclitaxel)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of tubulin in General Tubulin Buffer on ice.
-
Prepare stock solutions of the test compounds and controls in DMSO and then dilute them in General Tubulin Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
In a pre-chilled 96-well plate on ice, add the diluted test compounds or controls.
-
Prepare the tubulin polymerization reaction mixture by adding GTP (to a final concentration of 1 mM) and glycerol (to a final concentration of 10%) to the tubulin stock solution.
-
Initiate the polymerization by adding the tubulin polymerization reaction mixture to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37 °C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance versus time to generate polymerization curves. Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.
Signaling Pathways and Experimental Workflows
Drug Discovery and Evaluation Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel this compound derivatives as anticancer agents.
Caption: A typical workflow for anticancer drug discovery.
Signaling Pathway: Inhibition of Tubulin Polymerization
This diagram illustrates the mechanism by which certain this compound analogs inhibit cell division through the disruption of microtubule dynamics.
Caption: Inhibition of tubulin polymerization by furan-indole analogs.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
This diagram depicts the potential inhibitory effect of this compound derivatives on the PI3K/Akt/mTOR signaling pathway, a key regulator of cell survival and proliferation.
Caption: PI3K/Akt/mTOR pathway inhibition by furan-indole analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemopreventive effects of Furan-2-yl-3-pyridin-2-yl-propenone against 7,12-dimethylbenz[a]anthracene-inducible genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of an indole-substituted furanone with tubulin polymerization inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, modeling, and biological evaluation of anti-tubulin indole-substituted furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring Regioisomeric Indole–Furanone Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cy7-maleimide.com [cy7-maleimide.com]
- 15. researchgate.net [researchgate.net]
- 16. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives as anticancer and antimicrobial agents | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 18. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Biological Profile of Furan-2-yl(1H-indol-3-yl)methanone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of furan-2-yl(1H-indol-3-yl)methanone, a heterocyclic compound of interest in medicinal chemistry. The document outlines its spectroscopic characteristics, a plausible synthetic route, and explores its potential biological significance based on the known activities of related furan and indole derivatives.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound are predicted to exhibit characteristic signals for both the furan and indole ring systems.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.3 - 8.5 | br s | Indole N-H |
| ~8.2 - 8.4 | m | Indole H-4 |
| ~7.8 - 8.0 | d | Furan H-5' |
| ~7.2 - 7.5 | m | Indole H-2, H-5, H-6, H-7 |
| ~7.2 | dd | Furan H-3' |
| ~6.6 | dd | Furan H-4' |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~180 - 185 | C=O |
| ~145 - 150 | Furan C-2', C-5' |
| ~137 | Indole C-7a |
| ~130 - 135 | Indole C-3a |
| ~120 - 125 | Indole C-4, C-5, C-6, C-7 |
| ~115 - 120 | Furan C-3', C-4' |
| ~110 - 115 | Indole C-2, C-3 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show key absorption bands corresponding to the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| 3300 - 3400 | N-H stretch (indole) |
| 1630 - 1660 | C=O stretch (ketone) |
| 1500 - 1600 | C=C stretch (aromatic rings) |
| 1000 - 1300 | C-O stretch (furan) |
Mass Spectrometry (MS)
The mass spectrum is anticipated to show the molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 211 | [M]⁺ (Molecular Ion) |
| 144 | [M - C₄H₃O]⁺ (Loss of furoyl group) |
| 116 | [C₈H₆N]⁺ |
| 95 | [C₄H₃O-CO]⁺ (Furoyl cation) |
| 67 | [C₄H₃O]⁺ (Furan ring fragment) |
UV-Vis Spectroscopy
The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, is expected to exhibit absorption bands characteristic of the extended π-conjugated system. Indole and its derivatives are known to have absorption maxima in the range of 270-290 nm.
Synthesis and Experimental Protocols
A plausible and common method for the synthesis of this compound is the Friedel-Crafts acylation of indole with 2-furoyl chloride.
Synthetic Scheme
Caption: Proposed synthesis of this compound.
Experimental Protocol
-
Reaction Setup: To a stirred solution of indole (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, a Lewis acid such as aluminum chloride (1.1 equivalents) is added portion-wise.
-
Acylation: 2-Furoyl chloride (1 equivalent) is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Biological Activity and Signaling Pathways
Derivatives of both furan and indole are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Indole compounds, in particular, have been shown to modulate various cellular signaling pathways implicated in cancer.
Potential Signaling Pathway Involvement
Based on studies of related indole derivatives, this compound could potentially modulate key signaling pathways such as the PI3K/Akt/mTOR and ERK pathways, which are crucial in regulating cell growth, proliferation, and survival.
Caption: Potential modulation of PI3K/Akt/mTOR and ERK signaling pathways.
This guide serves as a foundational resource for researchers interested in the spectroscopic and biological properties of this compound. Further experimental validation is necessary to confirm the predicted data and to fully elucidate its therapeutic potential.
References
Furan-2-yl(1H-indol-3-yl)methanone: A Technical Guide to its Putative Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furan-2-yl(1H-indol-3-yl)methanone is a heterocyclic compound featuring both furan and indole moieties, structures of significant interest in medicinal chemistry due to their diverse biological activities. While direct and comprehensive mechanism of action studies for this specific molecule are not extensively available in public literature, its structural similarity to known bioactive compounds allows for the formulation of several well-supported hypotheses regarding its molecular targets and signaling pathways. This technical guide provides an in-depth exploration of these putative mechanisms, focusing on its potential as an Aryl Hydrocarbon Receptor (AhR) agonist, an Estrogen Receptor (ER) modulator, a Protein Tyrosine Kinase (PTK) inhibitor, and an anti-inflammatory agent. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development efforts.
Aryl Hydrocarbon Receptor (AhR) Agonism
The indole and furan rings are present in a variety of known AhR ligands. The structurally similar compound, 1-(furan-2-yl)-2-(1H-indol-3-yl)ethanone, has been identified as a potent agonist of the Aryl Hydrocarbon Receptor (AhR).[1] This suggests that this compound may also function as an AhR agonist, initiating a signaling cascade that can influence the expression of a wide array of genes, including those involved in xenobiotic metabolism.
Quantitative Data: AhR Activation
The following table summarizes the AhR activation data for the related compound 1-(furan-2-yl)-2-(1H-indol-3-yl)ethanone, providing a benchmark for the potential potency of this compound.
| Compound | Assay Type | Cell Line | Endpoint | EC50 (nM) | Reference |
| 1-(furan-2-yl)-2-(1H-indol-3-yl)ethanone | AhR Transactivation Assay | Not Specified | Luciferase Reporter Gene Expression | 123-160 | [1] |
Experimental Protocol: AhR Reporter Gene Assay
This protocol describes a typical cell-based reporter gene assay to determine the AhR agonist activity of a test compound.
1.2.1. Materials
-
Hepa-1c1c7 or other suitable mammalian cell line stably transfected with an AhR-responsive luciferase reporter plasmid.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control (e.g., TCDD).
-
Vehicle control (e.g., DMSO).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
1.2.2. Procedure
-
Cell Seeding: Seed the cells into a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound and the positive control in the cell culture medium. The final solvent concentration should be kept constant across all wells and should not exceed 0.5%.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the test compound, positive control, or vehicle control.
-
Incubate the plate for another 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Luciferase Assay: After the incubation period, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Measure the luminescence in each well using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Plot the luminescence values against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Signaling Pathway: Aryl Hydrocarbon Receptor (AhR)
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Estrogen Receptor (ER) Modulation
Indole and furan derivatives have been investigated for their ability to interact with estrogen receptors. Some furan-estradiol conjugates have shown binding affinity for the estrogen receptor α (ERα).[2][3] Given that 1-(furan-2-yl)-2-(1H-indol-3-yl)ethanone also demonstrates activity at estrogen receptors, it is plausible that this compound could act as a modulator of ER signaling, potentially as an agonist or antagonist.
Quantitative Data: Estrogen Receptor Binding Affinity
The following table presents the relative binding affinity (RBA) of furan-estradiol conjugates for ERα. The RBA is expressed relative to estradiol (RBA = 100). While these are not direct data for the topic compound, they provide an indication of the potential for furan-containing molecules to bind to the estrogen receptor.
| Compound | Linker Length | Relative Binding Affinity (RBA) for ERα | Reference |
| Furan-estradiol conjugate | 2 carbons | ~9 | [2][3] |
| Furan-estradiol conjugate | 3 carbons | <1 | [2][3] |
| Furan-estradiol conjugate | 4 carbons | <1 | [2][3] |
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the estrogen receptor.[4]
2.2.1. Materials
-
Rat uterine cytosol or purified human ERα.
-
Radiolabeled estradiol ([³H]-E2).
-
Test compound (this compound).
-
Unlabeled estradiol (for standard curve).
-
Assay buffer (e.g., Tris-EDTA-DTT-Glycerol buffer).
-
Hydroxylapatite (HAP) slurry.
-
Wash buffer.
-
Scintillation cocktail.
-
Scintillation counter.
2.2.2. Procedure
-
Preparation of Reagents: Prepare serial dilutions of the test compound and unlabeled estradiol in the assay buffer.
-
Binding Reaction: In reaction tubes, combine the rat uterine cytosol or purified ERα, a fixed concentration of [³H]-E2, and varying concentrations of the test compound or unlabeled estradiol. Include tubes for total binding (only [³H]-E2 and receptor) and non-specific binding (with a large excess of unlabeled estradiol).
-
Incubate the tubes at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Add cold HAP slurry to each tube and incubate on ice with intermittent vortexing. The HAP binds the receptor-ligand complexes.
-
Centrifuge the tubes to pellet the HAP.
-
Wash the pellets with cold wash buffer to remove unbound [³H]-E2.
-
Quantification: Resuspend the final HAP pellet in ethanol and transfer to a scintillation vial. Add scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other readings. Plot the percentage of specific binding against the log of the competitor concentration. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2.
Signaling Pathway: Estrogen Receptor (ER)
Caption: Classical Estrogen Receptor (ER) signaling pathway.
Protein Tyrosine Kinase (PTK) Inhibition
Several derivatives of furan-2-yl(phenyl)methanone have been synthesized and evaluated for their ability to inhibit protein tyrosine kinases (PTKs).[5][6] PTKs are crucial enzymes in cellular signaling pathways that regulate cell growth, differentiation, and survival. Their dysregulation is often implicated in diseases such as cancer. The furan-2-yl(phenyl)methanone scaffold appears to be a promising starting point for the development of PTK inhibitors.
Quantitative Data: Protein Tyrosine Kinase Inhibition
The following table shows the in vitro PTK inhibitory activity of several furan-2-yl(phenyl)methanone derivatives.
| Compound | Structure | IC50 (µM) | Reference |
| (3,4-Dihydroxyphenyl)(furan-2-yl)methanone | Phenyl ring with two adjacent hydroxyl groups | 4.66 | [6] |
| Furan-2-yl(2,3,4-trihydroxyphenyl)methanone | Phenyl ring with three adjacent hydroxyl groups | 6.42 | [6] |
| (5-Bromofuran-2-yl)(2,3,4-trihydroxyphenyl)methanone | Brominated furan and trihydroxyphenyl rings | 5.31 | [6] |
| (5-Bromo-2-hydroxyphenyl)(furan-2-yl)methanone | Brominated and hydroxylated phenyl ring | 2.72 | [6] |
| Genistein (Positive Control) | - | 4.88 | [6] |
Experimental Protocol: In Vitro Protein Tyrosine Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of a compound against a specific protein tyrosine kinase.
3.2.1. Materials
-
Purified recombinant protein tyrosine kinase (e.g., EGFR, Src).
-
Specific peptide substrate for the kinase.
-
ATP (Adenosine triphosphate).
-
Test compound (this compound).
-
Positive control inhibitor (e.g., Staurosporine, Genistein).
-
Assay buffer (containing MgCl2, MnCl2, DTT, etc.).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Z'-LYTE™ Kinase Assay).
-
Microplate reader (Luminometer or Fluorescence reader).
3.2.2. Procedure
-
Reaction Setup: In a microplate, add the assay buffer, the specific peptide substrate, and the test compound at various concentrations.
-
Enzyme Addition: Add the purified protein tyrosine kinase to each well to initiate the reaction.
-
ATP Addition: Start the kinase reaction by adding a specific concentration of ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway: Generic Receptor Tyrosine Kinase (RTK) Inhibition
Caption: Inhibition of a generic Receptor Tyrosine Kinase (RTK) signaling pathway.
Anti-Inflammatory Activity via NF-κB Pathway Inhibition
Furan derivatives have been reported to possess anti-inflammatory properties, with some studies suggesting that their mechanism of action involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] The NF-κB pathway is a central regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines and mediators.
Quantitative Data
Currently, specific IC50 values for the inhibition of the NF-κB pathway by this compound are not available in the literature. Research in this area would be valuable to quantify the anti-inflammatory potential of this compound.
Experimental Protocol: NF-κB Reporter Gene Assay
This protocol describes a method to assess the inhibitory effect of a compound on the NF-κB signaling pathway.
4.2.1. Materials
-
A suitable cell line (e.g., HEK293, RAW 264.7) stably or transiently transfected with an NF-κB responsive luciferase reporter plasmid.
-
Cell culture medium.
-
Inducing agent (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)).
-
Test compound (this compound).
-
Positive control inhibitor (e.g., Bay 11-7082).
-
Luciferase assay system.
-
96-well plates.
-
Luminometer.
4.2.2. Procedure
-
Cell Seeding: Seed the transfected cells in a 96-well plate and incubate for 24 hours.
-
Pre-treatment with Compound: Treat the cells with various concentrations of the test compound or positive control for 1-2 hours before stimulation.
-
Stimulation: Add the inducing agent (TNF-α or LPS) to the wells to activate the NF-κB pathway.
-
Incubation: Incubate the plate for an additional 6-8 hours.
-
Luciferase Assay: Perform the luciferase assay as described in the AhR reporter gene assay protocol.
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound compared to the stimulated control. Determine the IC50 value from the dose-response curve.
Signaling Pathway: NF-κB Inhibition
Caption: Inhibition of the canonical NF-κB signaling pathway.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the activity of structurally related compounds, its primary mechanisms of action are hypothesized to involve the activation of the Aryl Hydrocarbon Receptor and modulation of the Estrogen Receptor. Furthermore, its potential as a protein tyrosine kinase inhibitor and an anti-inflammatory agent warrants further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to systematically evaluate these putative mechanisms and unlock the full therapeutic potential of this and related furan-indole compounds. Further studies are essential to confirm these hypotheses and to elucidate the precise molecular interactions and downstream effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, and estrogen receptor binding affinity of flavone-, indole-, and furan-estradiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives [mdpi.com]
- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of Furan-2-yl(1H-indol-3-yl)methanone and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the in vitro evaluation of the specific compound furan-2-yl(1H-indol-3-yl)methanone is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the evaluation of structurally related furan and indole derivatives to offer insights into the potential biological activities and the methodologies for their assessment.
Introduction
The furan and indole scaffolds are privileged structures in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities. The conjugation of these two heterocyclic rings in this compound suggests a potential for significant biological effects, particularly in the realm of oncology and inflammatory diseases. This document outlines the common in vitro methodologies used to characterize the biological profile of such compounds and presents a summary of findings for related molecules to guide future research.
Synthesis of Furan-Indole Methanones
The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common approach involves the Friedel-Crafts acylation of indole with a furan-2-carbonyl derivative.
General Synthetic Procedure
A typical synthesis involves the reaction of indole with 2-furoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, in an appropriate aprotic solvent like dichloromethane or carbon disulfide. The reaction mixture is typically stirred at room temperature, followed by quenching with an aqueous acid solution. The crude product is then purified by column chromatography.
In Vitro Biological Activity
Furan and indole derivatives have demonstrated a broad spectrum of pharmacological activities. The primary areas of investigation for compounds with this structural motif include anticancer, anti-inflammatory, and antioxidant properties.
Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of furan and indole derivatives against various cancer cell lines. The mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.
Data Presentation: Cytotoxicity of Furan and Indole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 | Reference Compound | Reference IC50 |
| Furan-based compound 4 | MCF-7 (Breast) | 4.06 µM | Staurosporine | Not Specified |
| Furan-based compound 7 | MCF-7 (Breast) | 2.96 µM | Staurosporine | Not Specified |
| 3-(furan-2-yl)pyrazolyl chalcone (7g) | A549 (Lung Carcinoma) | 27.7 µg/mL | Doxorubicin | 28.3 µg/mL |
| 3-(furan-2-yl)pyrazolyl chalcone (7g) | HepG2 (Hepatocellular Carcinoma) | 26.6 µg/mL | Doxorubicin | 21.6 µg/mL |
| Furan-2-yl(phenyl)methanone derivative 8c | PTK | 2.72 µM | Genistein | 13.65 µM |
| Furan-2-yl(phenyl)methanone derivative 22c | PTK | 4.62 µM | Genistein | 13.65 µM |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[1]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.[2][3]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[2]
References
Furan-Indole Hybrids: A Technical Guide to Synthesis, Characterization, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fusion of distinct pharmacophores into single molecular entities represents a powerful strategy in modern drug discovery, often leading to compounds with novel or enhanced biological activities. This technical guide focuses on the emerging class of furan-indole hybrid compounds. Both furan and indole moieties are prevalent in a vast array of natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The combination of these two privileged heterocyclic systems offers exciting opportunities for the development of new therapeutic agents.
This document provides an in-depth overview of the discovery and synthesis of novel furan-indole compounds, with a particular focus on recent advancements in synthetic methodologies. It offers detailed experimental protocols for the synthesis, purification, and characterization of these hybrids. Furthermore, this guide summarizes the available quantitative biological data and explores the potential signaling pathways implicated in their mechanism of action, providing a valuable resource for researchers and professionals in the field of drug development.
Synthesis of Novel Furan-Indole Compounds
The construction of the furan-indole scaffold can be achieved through various synthetic strategies. A particularly efficient and modern approach is the direct oxidative coupling of indoles with furans.
Cu(II)-Catalyzed Aerobic Oxidative Coupling
A recently developed, scalable, and sustainable method for the synthesis of indolyl-furans involves a Cu(II)-catalyzed aerobic oxidative coupling reaction.[1][4][5] This method is advantageous due to its operational simplicity, the use of an inexpensive and earth-abundant metal catalyst, and the utilization of air as the ultimate oxidant.[1]
Experimental Protocol: General Procedure for Cu(II)-Catalyzed Aerobic Oxidative Coupling of Indoles and Furans [1]
-
Reaction Setup: To a reaction vessel, add the substituted indole (1.0 mmol), the furan (3.0 mmol), and CuCl₂·2H₂O (1.0 mmol).
-
Solvent Addition: Add ethanol (5.0 mL) as the solvent.
-
Reaction Conditions: Stir the reaction mixture at room temperature under an air atmosphere for the time specified for the particular substrates (typically 2-12 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired indolyl-furan product.
This methodology has been successfully applied to synthesize a variety of 3-(furan-2-yl)indoles. The reaction proceeds via a proposed mechanism involving the chemoselective oxidation of the indole by the Cu(II) catalyst, followed by a nucleophilic attack from the furan.[1]
Synthesis of Furo[3,2-b]indole Derivatives
Another important class of furan-indole hybrids is the furo[3,2-b]indole scaffold. These compounds can be synthesized through multi-step reaction sequences.
Experimental Protocol: Synthesis of (5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol (10a) [6]
A detailed multi-step synthesis is required for this class of compounds, often starting from simpler indole and furan precursors and involving steps such as N-alkylation, cyclization, and functional group transformations. Due to the complexity and proprietary nature of specific multi-step syntheses, a generalized workflow is presented below.
Characterization of Furan-Indole Compounds
The structural elucidation of newly synthesized furan-indole compounds relies on a combination of standard spectroscopic techniques.
| Technique | Purpose | Key Observables |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework. | Chemical shifts (δ) and coupling constants (J) for protons on the furan and indole rings, as well as any substituents. ¹³C NMR confirms the carbon skeleton. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. | The molecular ion peak (M⁺) confirms the molecular weight. High-resolution mass spectrometry (HRMS) provides the exact mass and elemental formula. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | Characteristic absorption bands for N-H stretching (for unsubstituted indoles), C=C stretching of the aromatic rings, and C-O-C stretching of the furan ring. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information on the electronic transitions within the conjugated system. | Absorption maxima (λmax) corresponding to π → π* transitions. Some indolyl-furans exhibit blue fluorescence.[1] |
Biological Activity and Quantitative Data
Several novel furan-indole derivatives have been synthesized and evaluated for their anticancer activity.
Anticancer Activity of Furo[3,2-b]indole Derivatives
A series of 2,4-disubstituted furo[3,2-b]indole derivatives were synthesized and screened for their anticancer activity against the NCI-60 human tumor cell line panel.[6]
| Compound | Mean GI₅₀ (μM) | Cell Line Selectivity | In Vivo Activity (A498 Xenograft) |
| 10a | Not Reported | Highly selective against A498 renal cancer cells | Significant antitumor activity |
| Other derivatives | Varied | Less selective | Not reported |
GI₅₀: The concentration required to cause 50% growth inhibition.
Compound 10a , (5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol, emerged as a particularly promising agent with significant and selective inhibitory activity against A498 renal cancer cells.[6] Further studies in an A498 xenograft nude mice model confirmed its significant antitumor activity in vivo.[6]
Antiproliferative Activity of Bis(3'-indolyl)-furans
A series of 2,5-bis(3'-indolyl)-furans, which are analogues of the marine alkaloid nortopsentin, were synthesized and evaluated for their in vitro antiproliferative activity against a panel of human tumor cell lines.[3]
| Compound | Mean IC₅₀ (μg/mL) | Notable Activity |
| 4c | 20.5 | High level of tumor selectivity across 29 cell lines |
| 3a | 17.4 | Active against a panel of 10 human tumor cell lines |
IC₅₀: The concentration required to inhibit 50% of cell proliferation.
These results indicate that the bis(indolyl)furan scaffold is a promising template for the development of new anticancer agents.[3]
Potential Signaling Pathways
While the precise mechanisms of action for many novel furan-indole compounds are still under investigation, their demonstrated anticancer activities suggest potential interference with key signaling pathways involved in cell proliferation, survival, and apoptosis.
Based on the activity of other indole-based anticancer agents, a plausible signaling pathway that could be targeted by these compounds is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Conclusion
Furan-indole hybrid molecules represent a promising and relatively underexplored area of medicinal chemistry. Recent advances in synthetic methodologies, such as oxidative coupling, have made these novel scaffolds more accessible for biological investigation. The preliminary data on their anticancer activities highlight their potential as lead compounds for the development of new therapeutics. This technical guide provides a foundational resource for researchers interested in the synthesis, characterization, and biological evaluation of this exciting class of compounds, paving the way for future discoveries in the field. Further research is warranted to elucidate their precise mechanisms of action and to explore the full therapeutic potential of the furan-indole pharmacophore.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Cu(ii)-catalyzed aerobic oxidative coupling of furans with indoles enables expeditious synthesis of indolyl–furans with blue fluorescence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Furan-2-yl(1H-indol-3-yl)methanone: A Technical Overview of its Physicochemical Properties and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-2-yl(1H-indol-3-yl)methanone is a heterocyclic compound that incorporates both a furan and an indole moiety. These two ring systems are prevalent in a wide array of biologically active natural products and synthetic compounds, suggesting that their combination could yield novel pharmacological properties. The furan ring, an electron-rich aromatic heterocycle, is a versatile building block in medicinal chemistry, contributing to a range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. Similarly, the indole nucleus is a key structural motif in numerous pharmaceuticals and is known to interact with various biological targets, often modulating signaling pathways implicated in cancer and other diseases. This technical guide provides a summary of the available information on the physicochemical properties, potential synthetic routes, and plausible biological activities of this compound, based on data from structurally related compounds.
Physicochemical Properties
| Property | Predicted Value/Information |
| Molecular Formula | C13H9NO2 |
| Molecular Weight | 211.22 g/mol |
| Melting Point | Expected to be a solid at room temperature with a relatively high melting point, typical for aromatic ketones. |
| Boiling Point | Expected to be high, likely decomposing before boiling at atmospheric pressure. |
| pKa | The N-H proton of the indole ring is weakly acidic. The exact pKa would require experimental determination. |
| LogP | Predicted to be moderately lipophilic, which would influence its membrane permeability and solubility. |
| Solubility | Likely to have low solubility in water and better solubility in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. |
Synthesis and Characterization
A definitive, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic approach would involve the Friedel-Crafts acylation of indole with 2-furoyl chloride. It is crucial to note that the furan ring can be sensitive to classical Friedel-Crafts conditions, potentially leading to polymerization or other side reactions. Therefore, milder reaction conditions or the use of alternative coupling methods may be necessary.
Postulated Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Indole
-
2-Furoyl chloride
-
A Lewis acid catalyst (e.g., AlCl3, SnCl4, or a milder alternative)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, carbon disulfide)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous sodium sulfate (for drying)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of indole in an anhydrous, non-protic solvent, cooled in an ice bath, a Lewis acid catalyst is added portion-wise.
-
2-Furoyl chloride, dissolved in the same solvent, is then added dropwise to the stirred reaction mixture.
-
The reaction is allowed to stir at a controlled temperature (e.g., 0 °C to room temperature) for a specified period, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Characterization: The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would provide detailed information about the chemical environment of the protons and carbons, confirming the connectivity of the furan and indole rings through the ketone carbonyl.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretch of the indole, C=O stretch of the ketone, and C-O-C stretch of the furan ring.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the final compound.
The following diagram illustrates a generalized workflow for the synthesis and characterization of the target compound.
Caption: A generalized workflow for the synthesis and characterization of this compound.
Potential Biological Activity and Signaling Pathways
While specific biological studies on this compound are lacking, the well-documented activities of its constituent moieties provide a strong basis for predicting its potential pharmacological profile.
Antimicrobial Activity: Furan derivatives are known to exhibit a broad spectrum of antimicrobial activities. The furan ring can participate in various interactions with biological macromolecules, potentially disrupting microbial cellular processes.
Anticancer Activity: Indole compounds have been extensively investigated for their anticancer properties. A significant body of research indicates that indole derivatives can modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis. One such critical pathway is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in various cancers. Indole-3-carbinol and its derivatives have been shown to inhibit this pathway, leading to the suppression of downstream effectors like NF-κB. This, in turn, can inhibit tumor growth, angiogenesis, and invasion.
Given the presence of the indole-3-yl methanone core, it is plausible that this compound could also exert its potential anticancer effects through the modulation of the PI3K/Akt/mTOR signaling pathway.
The following diagram illustrates the potential mechanism of action of this compound on the PI3K/Akt/mTOR signaling pathway.
Caption: Postulated inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, given the rich pharmacological history of its furan and indole components. While specific experimental data for this compound is currently limited, this technical guide provides a foundational understanding of its likely physicochemical properties, a plausible synthetic strategy, and its potential to modulate key signaling pathways relevant to diseases such as cancer. Further research is warranted to synthesize and characterize this compound and to explore its biological activities in detail. Such studies will be crucial in determining its potential as a lead compound in drug discovery and development programs.
Computational Modeling of Furan-2-yl(1H-indol-3-yl)methanone Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the computational modeling of furan-2-yl(1H-indol-3-yl)methanone and its interactions with protein targets. While direct experimental and computational data for this specific molecule is limited, this guide establishes a framework for its investigation based on the known activity of structurally similar compounds. Furan-2-yl(phenyl)methanone derivatives have demonstrated inhibitory activity against protein tyrosine kinases (PTKs), suggesting that this class of enzymes represents a promising avenue for study.[1] This document outlines detailed protocols for in silico analysis, including molecular docking and molecular dynamics simulations, using a representative protein tyrosine kinase as a model target. Furthermore, it provides standardized experimental protocols for in vitro validation of computational findings. The integration of these computational and experimental strategies is intended to facilitate the exploration of this compound as a potential therapeutic agent.
Introduction
This compound is a heterocyclic compound featuring furan and indole moieties, both of which are prevalent in pharmacologically active molecules. The exploration of such compounds is of significant interest in drug discovery. Given the demonstrated bioactivity of analogous furan-2-yl(phenyl)methanone derivatives as inhibitors of protein tyrosine kinases, this guide will focus on the computational and experimental methodologies to investigate the interaction of the title compound with this important class of enzymes.[1]
Protein tyrosine kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Therefore, the identification of novel PTK inhibitors is a key objective in modern drug development. This guide presents a structured approach to computationally model the binding of this compound to a representative PTK and to experimentally validate the predicted interactions.
Quantitative Data Presentation
While specific binding data for this compound is not yet publicly available, the following table summarizes the in vitro protein tyrosine kinase (PTK) inhibitory activity of several structurally related furan-2-yl(phenyl)methanone derivatives. This data serves as a foundational dataset, suggesting the potential for the core structure to exhibit similar biological activity.
Table 1: In Vitro Protein Tyrosine Kinase (PTK) Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives
| Compound ID | Structure | PTK IC50 (µM)[1] |
| 4a | (3,4-Dihydroxyphenyl)(furan-2-yl)methanone | 4.66 |
| 4b | Furan-2-yl(2,3,4-trihydroxyphenyl)methanone | 6.42 |
| 8a | (5-Bromofuran-2-yl)(2,3,4-trihydroxyphenyl)methanone | 5.31 |
| 8c | (5-Bromofuran-2-yl)(3,4-dihydroxyphenyl)methanone | 2.72 |
| 22c | (5-Chlorofuran-2-yl)(3,4-dihydroxyphenyl)methanone | 4.62 |
| Genistein | (Positive Control) | 13.65 |
Computational Modeling Protocols
This section outlines a detailed workflow for the computational modeling of this compound interactions with a representative protein tyrosine kinase, Src kinase (PDB ID: 2SRC), as an exemplary target.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
-
Protein Preparation:
-
Obtain the crystal structure of the target protein (e.g., Src kinase, PDB ID: 2SRC) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogen atoms and assign appropriate charges (e.g., Kollman charges) to the protein atoms using software such as AutoDock Tools.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a molecular builder (e.g., Avogadro, ChemDraw).
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define rotatable bonds for the ligand using AutoDock Tools.
-
-
Docking Simulation:
-
Define the binding site on the protein, typically by creating a grid box centered on the active site or a known ligand-binding pocket.
-
Perform the docking simulation using a program like AutoDock Vina. The Lamarckian Genetic Algorithm is a commonly used search algorithm.
-
Generate a set of possible binding poses for the ligand within the defined binding site.
-
-
Analysis of Results:
-
Rank the docking poses based on their predicted binding affinities (e.g., kcal/mol).
-
Visualize the top-ranked poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein using visualization software like PyMOL or Chimera.
-
References
Preliminary Screening of Furan-2-yl(1H-indol-3-yl)methanone Bioactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-2-yl(1H-indol-3-yl)methanone, a molecule combining the privileged structures of furan and indole, presents a compelling scaffold for biological investigation. The furan ring is a common motif in a variety of bioactive natural products and synthetic compounds, known to contribute to a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Similarly, the indole nucleus is a cornerstone of many pharmaceuticals and natural products with diverse therapeutic applications. This technical guide provides a preliminary overview of the known bioactivity of this compound, with a focus on its interaction with key cellular signaling pathways. While comprehensive data on its anticancer, antimicrobial, and anti-inflammatory properties are still emerging, this document summarizes the available information and provides detailed experimental protocols for its synthesis and evaluation.
Bioactivity Profile
The primary reported bioactivity of this compound, also known as "indolylfuran," is its potent agonistic activity at the Aryl Hydrocarbon Receptor (AhR) and its interaction with Estrogen Receptors (ERs).
Aryl Hydrocarbon Receptor (AhR) Agonism
This compound has been identified as a potent ligand for the human Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes associated with xenobiotic metabolism, immune responses, and cell proliferation.[3]
Table 1: Aryl Hydrocarbon Receptor (AhR) Transactivation Activity of this compound
| Compound | Common Name | Assay Type | EC50 (nM) |
| This compound | Indolylfuran | AhR Transactivation Assay | 123 - 160 |
Data sourced from a study identifying the compound as a novel AhR ligand.
Anticancer, Antimicrobial, and Anti-inflammatory Activity: Data on Related Compounds
Direct quantitative data (e.g., IC50 or MIC values) for the anticancer, antimicrobial, and anti-inflammatory activities of this compound are not extensively available in the public domain. However, the bioactivity of structurally related furan and indole derivatives suggests potential in these areas.
Table 2: Anticancer Activity of Representative Furan and Indole Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) |
| Furan-pyrazole hybrid | [3-(furan-2-yl) pyrazol-4-yl]chalcone | MCF7 | Not specified (high activity) |
| Furan-pyrazole hybrid | [3-(thiophen-2-yl)pyrazol-4-yl] chalcone | HepG2 | 26.6 µg/mL |
| Furan-pyrazole hybrid | [3-(thiophen-2-yl)pyrazol-4-yl] chalcone | A549 | 27.7 µg/mL |
These values are for related but structurally distinct compounds and should be considered indicative of the potential of the furan-indole scaffold.
Table 3: Antimicrobial Activity of Representative Furan Derivatives
| Compound Class | Specific Derivative | Test Organism | MIC (µg/mL) |
| Furan-containing triazoles | 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol derivatives | Escherichia coli | Not specified (positive effect) |
| Furan-containing triazoles | 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Not specified (positive effect) |
| Furan-containing triazoles | 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol derivatives | Candida albicans | Not specified (positive effect) |
MIC (Minimum Inhibitory Concentration) data for the specific target compound is not currently available.
Table 4: Anti-inflammatory Activity of a Structurally Related Compound
| Compound | Activity | Assay | IC50 |
| 1-Furan-2-yl-3-pyridin-2-yl-propenone | Dual COX/5-LOX inhibitor | Not specified | Not specified |
This data is for a compound with a similar furanone core and suggests a potential mechanism for anti-inflammatory action.
Signaling Pathways
The known interactions of this compound with the Aryl Hydrocarbon Receptor and Estrogen Receptors are critical to understanding its potential biological effects.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Upon binding of a ligand such as this compound, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the DNA. This leads to the transcription of target genes, including cytochrome P450 enzymes like CYP1A1 and CYP1B1.
Estrogen Receptor (ER) Signaling Pathway
Estrogen receptors are transcription factors that, upon ligand binding, modulate the expression of a wide array of genes. The interaction of this compound with ERs suggests it may influence estrogen-responsive pathways, which are crucial in development, physiology, and diseases like breast cancer.
Experimental Protocols
Synthesis of this compound
Two primary synthetic routes are presented: a biomimetic synthesis and a standard Friedel-Crafts acylation.
This method mimics a potential biological pathway for the formation of the compound.
Protocol: Biomimetic Synthesis
-
Formation of Ascorbigen: Indole-3-carbinol is reacted with L-ascorbic acid in an aqueous solution at a physiological pH. The reaction proceeds via a direct C-alkylation of ascorbic acid by the (3-indolyl)methyl intermediate.
-
Conversion to this compound: The resulting ascorbigen is then subjected to decarboxylation and rearrangement. This can be achieved under mild conditions using zinc oxide on silica gel as a catalyst or via microwave heating. The product is then purified using standard chromatographic techniques.
This classical method involves the electrophilic acylation of the indole ring.
Protocol: Friedel-Crafts Acylation
-
Reaction Setup: To a solution of indole in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), a Lewis acid (e.g., aluminum chloride) is added portion-wise at a reduced temperature (e.g., 0 °C).
-
Addition of Acylating Agent: A solution of 2-furoyl chloride in the same solvent is then added dropwise to the reaction mixture, maintaining the reduced temperature.
-
Reaction and Quenching: The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then carefully quenched by pouring it into a mixture of ice and hydrochloric acid.
-
Workup and Purification: The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
In Vitro Bioactivity Assays
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The this compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Enzyme Preparation: Purified cyclooxygenase (COX-1 and COX-2) and lipoxygenase (e.g., 5-LOX) enzymes are used.
-
Assay Reaction: The assay is typically performed in a multi-well plate format. The reaction mixture contains the enzyme, a suitable substrate (e.g., arachidonic acid), and various concentrations of the test compound.
-
Detection of Product Formation: The formation of prostaglandins (for COX) or leukotrienes (for LOX) is measured using appropriate detection methods, such as enzyme immunoassays (EIA) or spectrophotometric methods.
-
IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.
Conclusion and Future Directions
This compound has been identified as a potent modulator of the Aryl Hydrocarbon Receptor and shows potential for interaction with Estrogen Receptors. While direct evidence for its anticancer, antimicrobial, and broad anti-inflammatory activities is currently limited, the known bioactivities of its constituent furan and indole scaffolds, as well as structurally related compounds, strongly suggest that this molecule warrants further investigation. The experimental protocols provided herein offer a foundation for researchers to synthesize and further explore the therapeutic potential of this promising compound. Future research should focus on generating comprehensive in vitro and in vivo data to fully elucidate its pharmacological profile and mechanism of action.
References
- 1. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Furan-2-yl(1H-indol-3-yl)methanone as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The furan-2-yl(1H-indol-3-yl)methanone scaffold represents a promising starting point for the development of novel kinase inhibitors, combining the structural features of both furan and indole moieties, which are present in numerous biologically active compounds.
These application notes provide a comprehensive overview of the methodologies required to evaluate the potential of this compound and its derivatives as kinase inhibitors. The protocols outlined below cover essential in vitro and cell-based assays to characterize the inhibitory activity and cellular effects of this class of compounds. While specific data for this compound is not yet extensively available, the provided data for structurally related furan-2-yl(phenyl)methanone derivatives serve as a valuable reference for the expected outcomes and data presentation.[1][2]
Data Presentation
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro protein tyrosine kinase (PTK) inhibitory activity of a series of furan-2-yl(phenyl)methanone derivatives, offering a comparative benchmark for new compounds based on the this compound scaffold.
Table 1: In Vitro Protein Tyrosine Kinase (PTK) Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives [1]
| Compound ID | Structure | IC50 (µM) |
| 4a | (3,4-Dihydroxyphenyl)(furan-2-yl)methanone | 4.66 |
| 4b | Furan-2-yl(2,3,4-trihydroxyphenyl)methanone | 6.42 |
| 8a | (5-Bromofuran-2-yl)(2,3,4-trihydroxyphenyl)methanone | 5.31 |
| 8c | (5-Bromofuran-2-yl)(3,4,5-trihydroxyphenyl)methanone | 2.72 |
| 22c | (5-Chlorofuran-2-yl)(3,4,5-trihydroxyphenyl)methanone | 4.62 |
| Genistein | (Positive Control) | 13.65 |
Signaling Pathway
Kinase inhibitors often target specific signaling pathways implicated in disease progression. A common target is the receptor tyrosine kinase (RTK) signaling pathway, which, when aberrantly activated, can drive cell proliferation and survival. The diagram below illustrates a generalized RTK signaling cascade that can be modulated by kinase inhibitors.
Caption: Generalized RTK Signaling Pathway.
Experimental Protocols
The following protocols provide a framework for the initial assessment of this compound as a kinase inhibitor.
Experimental Workflow
The diagram below outlines a typical workflow for screening and characterizing novel kinase inhibitors.
Caption: Kinase Inhibitor Screening Workflow.
Protocol 1: In Vitro Protein Tyrosine Kinase (PTK) Inhibition Assay
This protocol is adapted from methods used to screen furan-2-yl(phenyl)methanone derivatives and can be applied to this compound.[1][2]
Objective: To determine the in vitro inhibitory activity of the test compound against a specific protein tyrosine kinase.
Materials:
-
Purified protein tyrosine kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2)
-
96-well microtiter plates
-
Phosphate-buffered saline (PBS)
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with the poly(Glu, Tyr) substrate and incubate overnight at 4°C.
-
Wash the wells three times with PBS.
-
Add the test compound at various concentrations to the wells. Include a positive control (e.g., genistein) and a negative control (DMSO vehicle).
-
Add the purified protein tyrosine kinase to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by washing the wells with PBS.
-
Add the anti-phosphotyrosine-HRP antibody to each well and incubate.
-
Wash the wells to remove unbound antibody.
-
Add the TMB substrate and incubate until a color develops.
-
Add the stop solution and measure the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., K562, PC3)[3]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).[3]
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: Western Blotting for Phospho-Protein Analysis
Objective: To determine if the test compound inhibits the phosphorylation of a specific downstream target of the kinase in a cellular context.
Materials:
-
Cancer cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target protein)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture the cells and treat them with the test compound at various concentrations for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Quantify the protein concentration in each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the target protein to ensure equal loading.
-
Analyze the band intensities to determine the effect of the compound on protein phosphorylation.
Conclusion
The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound and its analogs as potential kinase inhibitors. By following these methodologies, researchers can systematically characterize the biochemical and cellular activities of these compounds, paving the way for further development in the drug discovery pipeline. The data from related furan-containing molecules suggest that this scaffold holds significant promise for the discovery of novel and potent kinase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Furan-2-yl(1H-indol-3-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis of furan-2-yl(1H-indol-3-yl)methanone, a key intermediate in the development of various pharmacologically active compounds. The primary synthetic route described is the Friedel-Crafts acylation of indole with 2-furoyl chloride.
I. Overview and Synthetic Strategy
The synthesis of this compound is most commonly achieved through the electrophilic acylation of the indole nucleus at the C-3 position. The Friedel-Crafts acylation reaction is a robust and widely used method for this transformation. In this protocol, a Lewis acid catalyst is employed to activate the acylating agent, 2-furoyl chloride, facilitating the attack by the electron-rich indole ring. The regioselectivity of the acylation is directed to the C-3 position due to the higher electron density at this position in the indole ring.
II. Experimental Protocols
Two primary protocols are presented, differing in the choice of Lewis acid catalyst. Protocol 1 utilizes aluminum chloride (AlCl₃), a traditional and effective catalyst for Friedel-Crafts reactions. Protocol 2 employs diethylaluminum chloride (Et₂AlCl), a milder Lewis acid that can offer improved yields and cleaner reactions in some cases.[1]
Protocol 1: Aluminum Chloride Catalyzed Synthesis
This protocol outlines the synthesis of this compound using aluminum chloride as the catalyst in dichloromethane.
Materials:
-
Indole
-
2-Furoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the suspension to 0°C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of 2-furoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension via the dropping funnel. Maintain the temperature at 0°C during the addition.
-
Addition of Indole: After the addition of 2-furoyl chloride is complete, add a solution of indole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
-
Protocol 2: Diethylaluminum Chloride Catalyzed Synthesis
This protocol offers an alternative synthesis using the milder Lewis acid, diethylaluminum chloride.[1]
Materials:
-
Indole
-
2-Furoyl chloride
-
Diethylaluminum chloride (Et₂AlCl) solution in hexanes
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or a flame-dried round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Syringes
-
Ice bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add a solution of indole (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Lewis Acid: Cool the solution to 0°C in an ice bath. Slowly add a solution of diethylaluminum chloride (1.1 equivalents) in hexanes via syringe. Stir the mixture for 15-30 minutes at 0°C.
-
Addition of Acyl Chloride: Add a solution of 2-furoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 2-3 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0°C.
-
Work-up:
-
Dilute the mixture with dichloromethane and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the desired product.
-
III. Data Presentation
The following tables summarize typical reaction parameters and characterization data for the synthesis of this compound.
Table 1: Comparison of Synthetic Protocols
| Parameter | Protocol 1 (AlCl₃) | Protocol 2 (Et₂AlCl) |
| Catalyst | Aluminum Chloride | Diethylaluminum Chloride |
| Solvent | Dichloromethane | Dichloromethane/Hexanes |
| Temperature | 0°C to Room Temp. | 0°C to Room Temp. |
| Typical Yield | Moderate to Good | Good to High[1] |
| Notes | Standard, cost-effective | Milder, may reduce side products[1] |
Table 2: Characterization Data for this compound
| Property | Data |
| Molecular Formula | C₁₃H₉NO₂ |
| Molecular Weight | 211.22 g/mol |
| Appearance | Solid |
| ¹H NMR (CDCl₃, δ ppm) | ~8.3 (br s, 1H, NH), ~8.2 (d, 1H), ~7.8 (d, 1H), ~7.5 (s, 1H), ~7.4-7.2 (m, 3H), ~6.6 (dd, 1H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~180.0, 152.0, 146.0, 136.5, 126.5, 124.0, 123.0, 122.5, 121.0, 117.0, 112.0, 111.5 |
| IR (KBr, cm⁻¹) | ~3300 (N-H), ~1630 (C=O), ~1520, ~1420 |
Note: NMR and IR data are approximate and may vary slightly based on the solvent and instrument used.
IV. Visualizing the Workflow
The following diagrams illustrate the key steps in the synthesis of this compound.
Caption: General workflow for the Friedel-Crafts acylation synthesis.
Caption: Simplified mechanism of the Friedel-Crafts acylation of indole.
References
Application Notes and Protocols for Furan-2-yl(1H-indol-3-yl)methanone in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-2-yl(1H-indol-3-yl)methanone is a heterocyclic compound featuring both a furan and an indole moiety. The furan ring is a common scaffold in a variety of biologically active compounds, with derivatives exhibiting a wide range of activities including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[1][2][3] Similarly, the indole nucleus is a key structural component in many natural and synthetic molecules with significant therapeutic potential. The combination of these two privileged heterocyclic systems in this compound suggests its potential as a subject for investigation in drug discovery and chemical biology.
These application notes provide detailed protocols for the initial characterization of this compound in common cell-based assays. The described methods will enable researchers to assess its cytotoxic and apoptotic effects, as well as its potential to inhibit protein kinase activity.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in various cell-based assays. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
| Assay Type | Cell Line | Parameter | Value | Positive Control |
| Cell Viability (MTT) | A549 (Lung) | IC50 | 15 µM | Doxorubicin (0.5 µM) |
| MCF-7 (Breast) | IC50 | 25 µM | Doxorubicin (1 µM) | |
| HepG2 (Liver) | IC50 | 30 µM | Doxorubicin (0.8 µM) | |
| Apoptosis (Annexin V) | A549 (Lung) | % Apoptotic | 45% at 2xIC50 | Staurosporine (1 µM) |
| Kinase Inhibition | Kinase X | IC50 | 5 µM | Staurosporine (50 nM) |
| Kinase Y | IC50 | > 100 µM | Staurosporine (75 nM) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.[4][5]
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and positive control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
MTT Assay Experimental Workflow
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[6][7]
Materials:
-
This compound
-
Human cancer cell line (e.g., A549)
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells in a T25 flask or 6-well plate and incubate for 24 hours.[6][7] Treat the cells with this compound at its IC50 and 2xIC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cells at 300 x g for 5 minutes and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[8]
Apoptosis Assay Experimental Workflow
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to screen this compound for its ability to inhibit the activity of a specific protein kinase.[9]
Materials:
-
This compound
-
Purified protein kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the serially diluted compound or DMSO control. Add the kinase to each well and incubate for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 2. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 3. ijabbr.com [ijabbr.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of Furan-2-yl(1H-indol-3-yl)methanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furan-2-yl(1H-indol-3-yl)methanone is a molecule of interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for various stages of drug discovery and development, including pharmacokinetic studies, metabolic profiling, and quality control. These application notes provide detailed protocols for the quantitative analysis of this compound in biological matrices and bulk substances using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methodologies
Two primary analytical methods are proposed for the quantification of this compound:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method is a robust and widely available technique suitable for the quantification of the analyte in simpler matrices or at higher concentrations, such as in bulk drug substance or pharmaceutical formulations. The presence of the indole and furan chromophores allows for sensitive UV detection.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method ideal for the quantification of this compound in complex biological matrices like plasma or urine, where low detection limits are often required.[1][2]
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the proposed analytical methods. These values are representative and may vary based on the specific instrumentation and laboratory conditions.
Table 1: HPLC-UV Method Performance Characteristics
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | ≤ 5% |
Table 2: LC-MS/MS Method Performance Characteristics
| Parameter | Expected Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | ≤ 15% |
| Matrix Effect | Minimal |
| Recovery | > 80% |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (based on the expected UV absorbance of the indole and furan moieties).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 0.1 to 100 µg/mL.
-
Sample Preparation (for bulk substance): Dissolve the sample containing the analyte in methanol to an estimated concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of this compound by LC-MS/MS
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Example Gradient: 10% B to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Determine the precursor ion (e.g., [M+H]⁺) and a suitable product ion.
-
Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended (e.g., ¹³C₆- or D₅-labeled analyte). Determine the MRM transition for the IS.
-
-
Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the IS to maximize signal intensity.
3. Standard and Sample Preparation (for plasma samples):
-
Standard Stock Solutions: Prepare stock solutions of the analyte and IS in methanol (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a suitable solvent (e.g., 50:50 methanol:water) to prepare calibration standards.
-
Sample Preparation (Protein Precipitation): [3]
-
To 100 µL of plasma sample, add 20 µL of the IS working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Transfer to an autosampler vial for injection.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: General workflow for the bioanalytical quantification of small molecules.
Caption: Key parameters for analytical method validation.
References
Application Notes and Protocols for High-Throughput Screening of Furan-2-yl(1H-indol-3-yl)methanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting high-throughput screening (HTS) assays to identify and characterize bioactive furan-2-yl(1H-indol-3-yl)methanone derivatives. This class of compounds has shown potential as both microtubule-targeting anticancer agents and modulators of cannabinoid receptors. The following protocols are designed for efficiency and scalability in a drug discovery setting.
Part 1: HTS Assays for Microtubule-Targeting Activity
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. This compound derivatives can be screened for their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway and Mechanism of Action
Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This leads to an arrest of the cell cycle in the G2/M phase and subsequently triggers programmed cell death (apoptosis).
Quantitative Data: Cytotoxicity and Tubulin Polymerization Inhibition
The following table summarizes the cytotoxic activity and tubulin polymerization inhibition of representative furan-containing compounds against various cancer cell lines.
| Compound ID | Scaffold | Cell Line | Cytotoxicity IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |
| FD-1 | Furan-based pyridine carbohydrazide | MCF-7 | 4.06 | Not Reported | [1] |
| FD-2 | Furan-based N-phenyl triazinone | MCF-7 | 2.96 | Not Reported | [1] |
| Furanone 3b | Indole-substituted furanone | U-937 | < 1 | Not Reported | [2][3] |
| Compound 4c | Dihydropyridine derivative | MDA-MB-231 | Not Reported | 17 ± 0.3 | [4] |
| Chalcone 7g | 3-(thiophen-2-yl)pyrazolyl hybrid chalcone | A549 | 27.7 µg/mL | Not Reported | [5][6] |
| Chalcone 7g | 3-(thiophen-2-yl)pyrazolyl hybrid chalcone | HepG2 | 26.6 µg/mL | Not Reported | [5][6] |
Experimental Protocols: Microtubule-Targeting Assays
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the increase in turbidity resulting from the polymerization of purified tubulin into microtubules. Inhibitors will prevent this increase in absorbance.
Workflow:
Materials:
-
Purified >99% tubulin
-
GTP (Guanosine-5'-triphosphate)
-
Tubulin polymerization buffer
-
Test compounds (this compound derivatives)
-
Positive control (e.g., colchicine)
-
Negative control (e.g., DMSO)
-
384-well microplates
-
Temperature-controlled microplate reader
Protocol:
-
Prepare a stock solution of tubulin in polymerization buffer on ice.
-
Prepare serial dilutions of the test compounds and controls in polymerization buffer.
-
In a pre-chilled 384-well plate, add the compound dilutions.
-
Add the tubulin solution to each well to initiate the polymerization reaction.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the rate of polymerization against the compound concentration to determine the IC50 value.
Cell-Based Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
This assay quantifies the distribution of cells in different phases of the cell cycle to confirm G2/M arrest.
Protocol:
-
Treat cells with the test compounds at their approximate IC50 concentrations for 24 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol.
-
Stain the cells with a DNA-binding dye (e.g., propidium iodide) solution containing RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Part 2: HTS Assays for Cannabinoid Receptor Modulation
This compound derivatives share structural similarities with known cannabinoid receptor ligands. HTS assays can determine their binding affinity and functional activity at CB1 and CB2 receptors.
Signaling Pathway and Mechanism of Action
Cannabinoid receptors (CB1 and CB2) are G-protein coupled receptors (GPCRs). Agonist binding typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Quantitative Data: Cannabinoid Receptor Binding Affinity
The following table presents the binding affinities (Ki) of representative indole-based ligands for human CB1 and CB2 receptors.
| Compound | Scaffold | Receptor | Ki (nM) | Reference |
| JWH-210 | Synthetic Cannabinoid | CB1 | 2.6 x 10⁻² | [7] |
| JWH-250 | Synthetic Cannabinoid | CB1 | 1.1 x 10⁻¹ | [7] |
| Δ⁹-THC | Phytocannabinoid | CB1 | 2.3 x 10⁻¹ | [7] |
| RCS-4 | Synthetic Cannabinoid | CB1 | 7.3 x 10³ | [7] |
| JWH-015 | Synthetic Cannabinoid | CB1 | 2.3 x 10⁴ | [7] |
| CP 55,940 | Cannabinoid Agonist | CB1 | 0.5 - 5.0 | [8] |
| CP 55,940 | Cannabinoid Agonist | CB2 | 0.69 - 2.8 | [8] |
Experimental Protocols: Cannabinoid Receptor Assays
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CB1 or CB2 receptor.
Workflow:
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940)
-
Test compounds
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
In a 96-well plate, combine cell membranes, radiolabeled ligand, and serial dilutions of the test compounds.
-
Incubate the plate at 30°C for 90 minutes.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of specific binding and determine the Ki values for the test compounds.
cAMP Functional Assay (HTRF)
This homogeneous time-resolved fluorescence (HTRF) assay measures the inhibition of forskolin-stimulated cAMP production in cells expressing CB1 or CB2 receptors.
Protocol:
-
Plate cells expressing the target receptor in a 384-well plate.
-
Add serial dilutions of the test compounds and incubate.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and add HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Incubate to allow for binding of the detection reagents.
-
Read the HTRF signal on a compatible plate reader.
-
Calculate the inhibition of cAMP production and determine the IC50 values.
ERK Phosphorylation Assay (AlphaLISA)
This assay measures the phosphorylation of extracellular signal-regulated kinase (ERK), a downstream effector of cannabinoid receptor activation.
Protocol:
-
Treat cells expressing the target receptor with test compounds for a short period (e.g., 5-10 minutes).
-
Lyse the cells and transfer the lysate to a 384-well plate.
-
Add AlphaLISA acceptor beads conjugated to an anti-phospho-ERK antibody and donor beads conjugated to an anti-total-ERK antibody.
-
Incubate in the dark.
-
Read the AlphaLISA signal on a compatible plate reader.
-
Determine the extent of ERK phosphorylation relative to controls.
References
- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of an indole-substituted furanone with tubulin polymerization inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Furan-2-yl(1H-indol-3-yl)methanone and its Analogs in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-2-yl(1H-indol-3-yl)methanone is a heterocyclic ketone embodying the structural motifs of furan and indole, two pharmacologically significant scaffolds. While specific research on this exact molecule is limited, the broader class of furan and indole-containing compounds has demonstrated a wide array of biological activities, making them attractive templates for drug discovery. This document provides an overview of the potential applications of this compound in medicinal chemistry, drawing upon data from structurally related analogs. The information presented herein is intended to serve as a guide for researchers exploring the therapeutic potential of this and similar chemical entities.
The furan moiety is an electron-rich aromatic ring that can participate in various biological interactions.[1][2] Its derivatives are known to exhibit antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2] Similarly, the indole nucleus is a core component of many biologically active natural products and synthetic drugs, with demonstrated activities including anticancer and anti-inflammatory effects. The combination of these two pharmacophores in a single molecule suggests a potential for synergistic or unique biological activities.
Potential Therapeutic Applications
Based on the known activities of related furan and indole derivatives, this compound and its analogs are promising candidates for investigation in the following therapeutic areas:
-
Anticancer Activity: Numerous furan and indole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[3][4] For instance, certain 3-(furan-2-yl)pyrazolyl hybrid chalcones have shown significant anticancer activity against human hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF7), and lung carcinoma (A549) cell lines.[4]
-
Anti-inflammatory Activity: Both furan and indole scaffolds are found in compounds with potent anti-inflammatory properties.[5] The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5] A structurally related compound, 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), has been identified as a dual inhibitor of COX/5-LOX with potent anti-inflammatory and analgesic effects.[6]
-
Protein Kinase Inhibition: The furan-2-yl(phenyl)methanone scaffold has been explored for its ability to inhibit protein tyrosine kinases (PTKs), which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[7]
Data Presentation
Due to the limited availability of quantitative data for this compound, the following table summarizes the activity of a structurally related analog, a 3-(furan-2-yl)pyrazolyl chalcone, to provide a reference for potential efficacy.
Table 1: Anticancer Activity of a Representative 3-(furan-2-yl)pyrazolyl Chalcone Analog (Compound 7g) [4]
| Cell Line | Cancer Type | IC50 (µg/mL) |
| A549 | Lung Carcinoma | 27.7 |
| HepG2 | Hepatocellular Carcinoma | 26.6 |
Note: Data is for a structurally related compound and should be considered as indicative of the potential of the furan-indole scaffold.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of this compound and its analogs, based on established methodologies for similar compounds.
Protocol 1: Synthesis of this compound
This protocol is a plausible synthetic route based on Friedel-Crafts acylation.
Materials:
-
Indole
-
Furan-2-carbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃) or other Lewis acid catalyst
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve indole in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous AlCl₃ to the stirred solution.
-
In a separate flask, dissolve furan-2-carbonyl chloride in anhydrous DCM.
-
Add the furan-2-carbonyl chloride solution dropwise to the indole/AlCl₃ mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound stock solution in the complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
Protocol 3: In Vitro Anti-inflammatory Activity Assay (COX-2 Inhibition Assay)
This protocol outlines a method to assess the inhibitory effect of the compound on the COX-2 enzyme.
Materials:
-
COX-2 inhibitor screening assay kit (commercially available)
-
This compound (dissolved in DMSO)
-
Arachidonic acid (substrate)
-
A known COX-2 inhibitor (e.g., celecoxib) as a positive control
-
96-well plate
-
Microplate reader
Procedure:
-
Follow the instructions provided with the commercial COX-2 inhibitor screening assay kit.
-
Typically, the assay involves the incubation of the COX-2 enzyme with the test compound at various concentrations.
-
The reaction is initiated by the addition of the substrate, arachidonic acid.
-
The enzymatic reaction produces a product that can be detected colorimetrically or fluorometrically.
-
Measure the signal using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value for COX-2 inhibition.
Visualizations
Logical Flow of Drug Discovery
The following diagram illustrates the general workflow for identifying and characterizing a novel therapeutic agent, a process for which this compound would be a candidate.
Caption: A simplified workflow for drug discovery and development.
Potential Signaling Pathway Inhibition
This diagram depicts a hypothetical mechanism of action for an anticancer agent targeting a generic receptor tyrosine kinase (RTK) signaling pathway, a potential target for furan-indole derivatives.
Caption: Hypothetical inhibition of an RTK signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Therapeutic Potential of Furan-Indole Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of protocols and methodologies for assessing the therapeutic potential of furan-indole compounds. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, particularly in the fields of oncology and neurodegenerative diseases. The following sections detail key experimental protocols, summarize quantitative data for selected furan-indole derivatives, and illustrate the signaling pathways they modulate.
Data Presentation: In Vitro Efficacy of Furan-Indole Compounds
The therapeutic potential of furan-indole compounds has been demonstrated across various preclinical studies. The following tables summarize the cytotoxic and enzyme-inhibiting activities of representative compounds.
Table 1: Anticancer Activity of Furan-Indole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 10a | A498 (Renal) | Cytotoxicity | Not specified | [1] |
| Furan-based derivative 4 | MCF-7 (Breast) | MTT Assay | 4.06 | [2] |
| Furan-based derivative 7 | MCF-7 (Breast) | MTT Assay | 2.96 | [2] |
| Furanone analog 3b | U-937 (Leukemia) | Anti-proliferative | <1 | [3] |
| ATI 3 | MCF-7 (Breast) | Growth Inhibition | 0.052 | [4] |
| ATI 4 | MCF-7 (Breast) | Growth Inhibition | 0.013 | [4] |
Table 2: Tubulin Polymerization Inhibition by Furan-Indole Derivatives
| Compound ID | Assay Type | IC50 (µM) | Reference |
| ATI 3 | Tubulin Assembly | 3.3 | [4] |
| ATI 4 | Tubulin Assembly | 2.0 | [4] |
| Indole-substituted furanone | Tubulin Polymerization | Submicromolar | [5][6] |
Table 3: Neuroprotective Activity of Furan-Indole Derivatives
| Compound ID | Target | Assay Type | IC50 (µM) | Reference |
| Indole-based sulfonamide 11 | Acetylcholinesterase (AChE) | Enzyme Inhibition | 0.15 - 32.10 | [7] |
| Indole-based sulfonamide 11 | Butyrylcholinesterase (BChE) | Enzyme Inhibition | 0.20 - 37.30 | [7] |
| Indole-based hybrid 1 | Human AChE | Enzyme Inhibition | 0.018 | [7] |
| Indole-based hybrid 1 | Human BChE | Enzyme Inhibition | 0.963 | [7] |
| Indole-hydrazide 12a | Equine BChE | Enzyme Inhibition | 4.33 | [7] |
| Indole-hydrazide 12b | E. electricus AChE | Enzyme Inhibition | 11.33 | [7] |
| Benzofuran derivative 1 | Aβ Fibril Formation | Aggregation Inhibition | 7 | [8] |
| Benzofuran derivative 3 | Aβ Fibril Formation | Aggregation Inhibition | 12.5 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the assessment of furan-indole compounds.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the cytotoxic effects of furan-indole compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, A498)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Furan-indole compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the furan-indole compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cells treated with furan-indole compounds using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet twice with PBS.
-
RNase Treatment: Resuspend the cells in 100 µL of RNase A solution and incubate for 30 minutes at 37°C.
-
PI Staining: Add 400 µL of PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol details the detection of changes in the expression of key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspases) in response to furan-indole compound treatment.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample in Laemmli buffer and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin or GAPDH).
In Vitro Tubulin Polymerization Assay
This protocol describes a turbidity-based assay to assess the effect of furan-indole compounds on tubulin polymerization.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
Furan-indole compound stock solution (in DMSO)
-
Positive control (e.g., colchicine) and negative control (DMSO)
-
96-well plate
-
Spectrophotometer with temperature control
Procedure:
-
Reagent Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice. Prepare dilutions of the furan-indole compound.
-
Reaction Mixture: In a pre-chilled 96-well plate, add the furan-indole compound or controls.
-
Initiation of Polymerization: Add the tubulin solution to each well and then add GTP to a final concentration of 1 mM.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot absorbance versus time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of treated samples to the control to determine the inhibitory effect.
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the antitumor efficacy of furan-indole compounds in a mouse xenograft model.[1]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
Furan-indole compound formulation
-
Vehicle control
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject 1-10 x 10^6 cancer cells (resuspended in PBS or a mix with Matrigel) into the flank of each mouse.
-
Tumor Growth: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the furan-indole compound and vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Width² x Length) / 2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., 21-28 days) or when tumors reach a predetermined maximum size, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Signaling Pathways and Mechanisms of Action
Furan-indole compounds exert their therapeutic effects by modulating various signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways implicated in their anticancer activity.
Wnt/β-catenin Signaling Pathway
Dysregulation of the Wnt/β-catenin pathway is a hallmark of many cancers. Some furan-indole compounds have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.
Caption: Wnt/β-catenin signaling pathway and points of modulation by furan-indole compounds.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and survival. Furan-indole compounds can interfere with this pathway to induce apoptosis in cancer cells.
Caption: MAPK/ERK signaling pathway and potential inhibition by furan-indole compounds.
Experimental Workflow for In Vitro Assessment
The following diagram illustrates a typical workflow for the initial in vitro assessment of the therapeutic potential of a novel furan-indole compound.
Caption: A typical workflow for the in vitro evaluation of furan-indole compounds.
These protocols and data provide a foundational framework for the investigation of furan-indole compounds as potential therapeutic agents. Further optimization and validation of these methods are encouraged to suit specific research objectives.
References
- 1. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an indole-substituted furanone with tubulin polymerization inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Synthetic Strategies for Furan-2-yl(1H-indol-3-yl)methanone Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of furan-2-yl(1H-indol-3-yl)methanone analogs, a class of compounds with significant biological activities.[1][2][3] The protocols outlined below are based on established synthetic methodologies, including Friedel-Crafts acylation and biomimetic approaches.
Introduction
This compound and its derivatives are of considerable interest in medicinal chemistry due to their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The indole nucleus is a well-known privileged scaffold in drug discovery, and its combination with a furan moiety can lead to compounds with unique pharmacological profiles. This guide details robust synthetic methods for preparing these analogs, presenting quantitative data and step-by-step protocols to aid in their synthesis and further development.
Synthetic Methodologies
Two primary and effective methods for the synthesis of this compound analogs are highlighted: Lewis Acid-Catalyzed Friedel-Crafts Acylation and a Biomimetic Synthesis pathway.
Friedel-Crafts Acylation of Indoles with Furoyl Chloride
The Friedel-Crafts acylation is a direct and widely used method for the C3-acylation of indoles.[4][5][6] This reaction typically involves the use of a Lewis acid to activate the acylating agent, furoyl chloride, for electrophilic attack on the electron-rich indole ring. Various Lewis acids can be employed, with dialkylaluminum chlorides often providing high yields and selectivity.[4]
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
This protocol describes the synthesis of this compound using diethylaluminum chloride as the Lewis acid catalyst.[4]
Materials:
-
Indole
-
Furan-2-carbonyl chloride (Furoyl chloride)
-
Diethylaluminum chloride (Et₂AlCl) solution (e.g., 1.0 M in hexanes)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the diethylaluminum chloride solution (1.1 mmol, 1.1 eq) to the stirred indole solution.
-
After stirring for 15-20 minutes at 0 °C, add furan-2-carbonyl chloride (1.1 mmol, 1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired this compound.
Quantitative Data Summary:
The yields of this compound analogs can vary depending on the substituents on the indole ring and the specific Lewis acid used. The following table summarizes representative yields obtained through Friedel-Crafts acylation.
| Indole Derivative | Lewis Acid | Yield (%) | Reference |
| Indole | Et₂AlCl | 86 | [4] |
| Indole | Me₂AlCl | High | [4] |
| Indole | AlCl₃ | Decomposition | [4] |
| N-Methylindole | Et₂AlCl | High | [4] |
| 5-Methoxyindole | Et₂AlCl | High | [4] |
| 6-Chloroindole | Et₂AlCl | High | [4] |
Diagram: Friedel-Crafts Acylation Workflow
Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.
Biomimetic Synthesis from Ascorbigen
An alternative, biomimetic pathway provides a milder route to synthesize 1-(furan-2-yl)-2-(1H-indol-3-yl)ethanone, a structural isomer of the target methanone, which can be a valuable intermediate or target compound itself.[7] This method involves the rearrangement of ascorbigen, a natural product found in cruciferous vegetables.[7]
Experimental Protocol: Biomimetic Synthesis of 1-(Furan-2-yl)-2-(1H-indol-3-yl)ethanone
This protocol is adapted from a biomimetic synthesis that yields the ethanone analog in high yields.[7]
Materials:
-
Ascorbigen
-
Zinc oxide on silica gel (ZnO/SiO₂)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
Synthesize ascorbigen from L-ascorbic acid and 3-(hydroxymethyl)indole under physiological conditions as a precursor step.
-
In a round-bottom flask, suspend ascorbigen (1.0 mmol) and zinc oxide on silica gel (catalytic amount) in an anhydrous solvent.
-
Heat the mixture under reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the catalyst and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-(furan-2-yl)-2-(1H-indol-3-yl)ethanone.
Quantitative Data Summary:
| Starting Material | Catalyst | Overall Yield (%) | Reference |
| Ascorbigen | ZnO/SiO₂ | 88 | [7] |
| Ascorbigen | Microwave (no catalyst) | 60 | [7] |
Diagram: Biomimetic Synthesis Pathway
Caption: Biomimetic synthesis of a furan-indolyl ethanone analog from ascorbigen.
Conclusion
The synthetic methods detailed in these application notes provide reliable and adaptable protocols for the preparation of this compound analogs. The choice of method may depend on the desired substitution pattern, scale of the reaction, and sensitivity of the starting materials. The Friedel-Crafts acylation offers a direct route to the target methanones, while the biomimetic approach presents a milder alternative for related structures. The provided quantitative data and workflows are intended to facilitate the successful synthesis and exploration of this important class of compounds for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel indole derivatives as promising DNA-binding agents and evaluation of antitumor and antitopoisomerase I activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Furan-2-yl(1H-indol-3-yl)methanone: A Potential Chemical Probe for Aryl Hydrocarbon and Estrogen Receptor Signaling
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furan-2-yl(1H-indol-3-yl)methanone is a heterocyclic compound featuring both furan and indole moieties. While direct biological data for this specific molecule is limited in publicly available literature, its close structural analog, 1-(2-Furanyl)-2-(3-indolyl)ethanone (FIE), has been identified as a potent agonist of the human Aryl Hydrocarbon Receptor (AhR) and an activator of Estrogen Receptors (ERs)[1]. This suggests that this compound holds significant promise as a chemical probe for investigating the roles of these critical signaling pathways in various physiological and pathological processes, including cancer, immune regulation, and development.
This document provides an overview of the potential applications of this compound as a chemical probe, based on the activity of its closely related analog. It includes potential signaling pathways, quantitative data for the analog, and detailed protocols for key experiments to characterize its activity.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 169772-66-1 | [2] |
| Molecular Formula | C13H9NO2 | [2] |
| Molecular Weight | 211.22 g/mol | [2] |
| Appearance | Likely a solid | |
| Purity | Available at 95% | [3] |
Potential Biological Activity and Applications
Based on the activity of its structural analog, 1-(2-Furanyl)-2-(3-indolyl)ethanone (FIE)[1], this compound is hypothesized to be a modulator of the Aryl Hydrocarbon Receptor (AhR) and Estrogen Receptors (ERs).
Aryl Hydrocarbon Receptor (AhR) Agonism: The AhR is a ligand-activated transcription factor involved in xenobiotic metabolism, immune responses, and cell differentiation. As a potential AhR agonist, this compound could be used to:
-
Investigate the physiological and toxicological roles of AhR activation.
-
Identify and characterize novel AhR target genes.
-
Screen for potential therapeutic agents that modulate AhR signaling.
Estrogen Receptor (ER) Modulation: ERs are key regulators of reproductive biology and are implicated in various cancers, particularly breast cancer. This compound may serve as a tool to:
-
Study the structure-activity relationships of ER ligands.
-
Investigate the crosstalk between AhR and ER signaling pathways.
-
Explore its potential as a selective estrogen receptor modulator (SERM).
Quantitative Data (for the structural analog 1-(2-Furanyl)-2-(3-indolyl)ethanone)
| Compound | Target | Assay | Activity (EC50) | Reference |
| 1-(2-Furanyl)-2-(3-indolyl)ethanone (FIE) | Human Aryl Hydrocarbon Receptor (AhR) | Transactivation Assay | 123 nM | [1] |
Note: The above data is for a structural analog. The activity of this compound needs to be experimentally determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the hypothesized signaling pathway and a general experimental workflow for characterizing the activity of this compound.
Caption: Hypothesized Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.
Caption: General experimental workflow for the synthesis and biological characterization of this compound.
Experimental Protocols
Disclaimer: The following protocols are general guidelines and should be optimized for specific experimental conditions. The activity of this compound has not been definitively reported; therefore, these protocols are based on methods used for its structural analog and other known AhR and ER modulators.
Protocol 1: Synthesis of this compound
Materials:
-
Indole
-
2-Furoyl chloride
-
Anhydrous aluminum chloride (AlCl3) or other Lewis acid catalyst
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve indole in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous AlCl3 to the stirred solution.
-
In a separate flask, dissolve 2-furoyl chloride in anhydrous DCM.
-
Add the 2-furoyl chloride solution dropwise to the indole/AlCl3 mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by pouring it over crushed ice.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Wash the combined organic layers with saturated NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the desired product.
-
Characterize the purified compound by NMR (¹H, ¹³C) and Mass Spectrometry to confirm its identity and purity.
Protocol 2: AhR Activation Luciferase Reporter Gene Assay
This assay determines the ability of the compound to activate the AhR signaling pathway, leading to the expression of a reporter gene (luciferase) under the control of a Dioxin Response Element (DRE).
Materials:
-
Hepa-1c1c7 cells (or other suitable cell line) stably or transiently transfected with a DRE-driven luciferase reporter plasmid.
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS).
-
This compound stock solution (in DMSO).
-
TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) as a positive control.
-
DMSO as a vehicle control.
-
96-well cell culture plates.
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System).
-
Luminometer.
Procedure:
-
Seed the transfected cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of this compound and the positive control (TCDD) in cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the cells and replace it with the medium containing the test compound, positive control, or vehicle control.
-
Incubate the plate for 24 hours at 37 °C in a humidified incubator with 5% CO2.
-
After incubation, lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Add the luciferase substrate to the cell lysate in each well.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the dose-response curve and determine the EC50 value for this compound.
Protocol 3: Estrogen Receptor Competitive Binding Assay
This assay measures the ability of the compound to compete with a radiolabeled estrogen for binding to the Estrogen Receptor.
Materials:
-
Purified recombinant human ERα or ERβ.
-
[³H]-Estradiol (radiolabeled ligand).
-
This compound.
-
Unlabeled 17β-estradiol (for determining non-specific binding).
-
Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Hydroxyapatite slurry or filter plates to separate bound from free ligand.
Procedure:
-
Prepare a reaction mixture containing the purified ER, [³H]-Estradiol (at a concentration near its Kd), and varying concentrations of the unlabeled test compound (this compound).
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).
-
Incubate the mixtures at 4 °C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separate the receptor-bound [³H]-Estradiol from the free radioligand. This can be achieved by adding a hydroxyapatite slurry, incubating, and then centrifuging to pellet the hydroxyapatite with the bound receptor, followed by washing. Alternatively, filter plates can be used.
-
Add the washed pellet or the filter to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Conclusion
This compound represents a promising, yet underexplored, chemical probe. Based on the strong AhR and ER activity of its close structural analog, it is a compelling candidate for investigating these crucial signaling pathways. The protocols provided herein offer a starting point for researchers to synthesize and characterize the biological activity of this compound, potentially unlocking new insights into the complex roles of AhR and ER in health and disease. It is imperative that the biological activity of this compound be experimentally validated.
References
Application Notes and Protocols for Studying the Structure-Activity Relationship of Furan-2-yl(1H-indol-3-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the structure-activity relationship (SAR) of furan-2-yl(1H-indol-3-yl)methanone, a scaffold of interest due to the diverse biological activities of furan and indole-containing compounds, including potential anti-inflammatory and kinase inhibitory effects.[1][2][3][4] The iterative process of SAR studies is fundamental for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[5] This document outlines the guiding principles, key experimental and computational techniques, and detailed protocols necessary to establish a robust SAR for this molecular class.
Core Principles of SAR for the this compound Scaffold
The central strategy is to systematically synthesize and evaluate analogs to understand how specific structural modifications influence biological activity. The this compound core can be divided into three primary regions for modification: the indole ring, the furan ring, and the methanone (-C=O-) linker.
-
Indole Ring Modifications : Substituents can be introduced at various positions (e.g., N1, C4, C5, C6, C7). Modifications can include alkylation, halogenation, or the addition of hydrogen bond donors/acceptors to probe the steric and electronic requirements of the target binding pocket.
-
Furan Ring Modifications : The furan ring can be substituted, typically at the 5-position, or replaced with other five-membered heterocycles (e.g., thiophene, pyrrole) to assess the role of the heteroatom and the ring's electronic properties.[6]
-
Methanone Linker Modifications : The carbonyl group is a key hydrogen bond acceptor. Its modification or replacement (e.g., with a thiocarbonyl or methylene group) can reveal its importance in target binding.
The overall workflow for these studies follows a well-established iterative cycle, combining chemical synthesis, biological evaluation, and computational analysis to guide the design of subsequent generations of compounds.[7]
Caption: General workflow for a structure-activity relationship (SAR) study.
Key Techniques for SAR Elucidation
A combination of experimental and computational methods is essential for a comprehensive SAR study.[8]
2.1. Experimental Techniques Experimental approaches involve the physical synthesis of compounds and the measurement of their biological effects.[8][9]
-
Chemical Synthesis of Analogs : A robust synthetic strategy is required to generate a library of analogs with targeted structural variations. One-pot synthesis protocols can offer significant advantages by streamlining operations and enabling rapid access to derivatives for SAR studies.[10]
-
In Vitro Biological Assays : These assays measure the direct effect of a compound on a specific biological target, such as an enzyme or receptor.[8] Common assays include:
-
Enzyme Inhibition Assays : To determine the concentration of the compound required to inhibit enzyme activity by 50% (IC50).
-
Receptor Binding Assays : To measure the affinity of the compound for a target receptor (Ki or Kd).
-
Cell-Based Assays : To evaluate the compound's effect in a cellular context, such as measuring changes in signaling pathways or cell viability.
-
-
In Vivo Models : Promising compounds identified from in vitro screening are advanced to animal models to assess their efficacy, pharmacokinetics, and toxicity in a whole-organism system.
2.2. Computational Techniques Computational methods predict the biological activity of novel compounds based on their chemical structure, guiding the design of more effective analogs.[8][9]
-
Quantitative Structure-Activity Relationship (QSAR) : QSAR models use statistical methods to correlate variations in the chemical structure of compounds with their biological activity.[8]
-
Molecular Docking : This technique simulates the binding of a ligand (the compound) to the three-dimensional structure of its biological target (e.g., a protein).[9] It helps visualize interactions and predict binding affinity.
-
Pharmacophore Modeling : This involves identifying the essential 3D arrangement of functional groups (the pharmacophore) responsible for a compound's biological activity.
Caption: Modification sites on the this compound scaffold.
Data Presentation: Quantitative SAR
Systematic data collection and presentation are crucial for identifying SAR trends. The following table presents example data for a series of furan-2-yl(phenyl)methanone derivatives screened for protein tyrosine kinase (PTK) inhibitory activity, illustrating how substitutions on the phenyl ring (analogous to the indole ring) affect potency.[11]
| Compound ID | R1 | R2 | R3 | R4 | PTK Inhibition IC50 (µM)[11] |
| 4a | H | OH | OH | H | 4.66 |
| 4b | OH | OH | OH | H | 6.42 |
| 8a | OH | OH | OH | H | 5.31 |
| 8c | OH | OH | OH | H | 2.72 |
| 22c | H | OH | OCH3 | H | 4.62 |
| Genistein | - | - | - | - | 13.65 |
| (Note: R groups correspond to substitutions on the phenyl ring) |
This data demonstrates that hydroxyl and methoxy substitutions significantly influence inhibitory activity compared to the reference compound, Genistein.
Experimental Protocols
Protocol 1: General Synthesis of this compound Analogs
This protocol describes a general Friedel-Crafts acylation method to synthesize analogs.
Materials:
-
Substituted 1H-indole
-
Substituted furan-2-carbonyl chloride
-
Anhydrous dichloromethane (DCM)
-
Lewis acid catalyst (e.g., AlCl3, SnCl4)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Reagents for workup (e.g., HCl, NaHCO3 solution, brine) and purification (e.g., silica gel, solvents for chromatography)
Procedure:
-
Reactant Setup : In an oven-dried, round-bottom flask under an inert atmosphere, dissolve the substituted 1H-indole (1.0 eq) in anhydrous DCM.
-
Cooling : Cool the reaction mixture to 0 °C using an ice bath.
-
Catalyst Addition : Add the Lewis acid catalyst (e.g., SnCl4, 1.2 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C.
-
Acylating Agent Addition : Slowly add a solution of the substituted furan-2-carbonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Reaction : Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching : Upon completion, carefully quench the reaction by pouring it into a mixture of ice and dilute HCl.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing : Combine the organic layers and wash sequentially with water, saturated NaHCO3 solution, and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure analog.
-
Characterization : Confirm the structure of the purified compound using NMR (¹H, ¹³C) and mass spectrometry.[11]
Protocol 2: In Vitro Protein Tyrosine Kinase (PTK) Inhibition Assay
This protocol is adapted from methods used to screen similar compounds and measures the ability of analogs to inhibit PTK activity.[4][11]
Materials:
-
Test compounds (dissolved in DMSO)
-
PTK enzyme (e.g., from rat brain)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP, [γ-³²P]ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2)
-
Trichloroacetic acid (TCA)
-
Phosphocellulose filter paper
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture Preparation : In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, PTK enzyme, and the substrate.
-
Inhibitor Addition : Add varying concentrations of the test compound (or DMSO for control) to the reaction tubes. Pre-incubate for 10 minutes at 30 °C.
-
Initiate Reaction : Start the phosphorylation reaction by adding a solution of ATP containing a tracer amount of [γ-³²P]ATP.
-
Incubation : Incubate the reaction mixture for 15 minutes at 30 °C.
-
Stop Reaction : Terminate the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose filter paper and immersing it in cold 10% TCA.
-
Washing : Wash the filter papers multiple times with 5% TCA to remove unincorporated [γ-³²P]ATP.
-
Quantification : Place the dried filter papers into scintillation vials with a scintillation cocktail. Measure the amount of ³²P incorporated into the substrate using a liquid scintillation counter.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Protocol 3: General Molecular Docking Workflow
This protocol outlines the steps for performing a molecular docking study to predict the binding mode and affinity of the synthesized analogs.
Software:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)
-
Protein Data Bank (PDB) for protein structures
-
Ligand preparation software (e.g., ChemDraw, MarvinSketch)
Procedure:
-
Target Preparation :
-
Obtain the 3D crystal structure of the target protein from the PDB.
-
Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states and partial charges.
-
Define the binding site (active site) based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation :
-
Draw the 2D structures of the synthesized analogs and convert them to 3D structures.
-
Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).
-
Assign proper charges and atom types.
-
-
Docking Simulation :
-
Run the docking algorithm to place the prepared ligands into the defined binding site of the target protein. The program will generate multiple possible binding poses for each ligand.
-
Score each pose using a scoring function that estimates the binding affinity (e.g., docking score in kcal/mol).
-
-
Analysis of Results :
-
Analyze the top-ranked docking poses for each analog.
-
Visualize the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein residues.
-
Correlate the docking scores and observed interactions with the experimental biological activity data (IC50 values) to build a rational SAR model. This analysis can explain why certain modifications increase or decrease activity and guide the design of new, more potent compounds.[12]
-
References
- 1. ijabbr.com [ijabbr.com]
- 2. Pharmacological activity of furan derivatives [wisdomlib.org]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00009A [pubs.rsc.org]
- 8. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives [mdpi.com]
- 12. SAR studies on truxillic acid mono esters as a new class of antinociceptive agents targeting fatty acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Furan-2-yl(1H-indol-3-yl)methanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of furan-2-yl(1H-indol-3-yl)methanone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common method for synthesizing this compound is the Friedel-Crafts acylation of indole with furan-2-carbonyl chloride (2-furoyl chloride) in the presence of a Lewis acid catalyst. This reaction is an electrophilic aromatic substitution where the acylium ion, generated from furan-2-carbonyl chloride and the Lewis acid, attacks the electron-rich C3 position of the indole ring.
Q2: Why is the acylation of indole often challenging?
A2: Indole has multiple nucleophilic sites, primarily the N1 and C3 positions. While C3 acylation is generally favored due to the higher electron density, N-acylation can occur as a competing side reaction. Additionally, the indole nucleus can be sensitive to the strongly acidic conditions of classical Friedel-Crafts reactions, potentially leading to polymerization or degradation.
Q3: What are the most critical parameters to control for a high-yield synthesis?
A3: The key parameters to optimize are the choice and stoichiometry of the Lewis acid catalyst, the reaction solvent, the temperature, and the reaction time. Anhydrous conditions are crucial as moisture can deactivate the Lewis acid catalyst.
Q4: What are some common side products in this synthesis?
A4: Common side products can include the N-acylated indole, di-acylated indoles (though less common as the first acyl group is deactivating), and polymeric materials arising from the degradation of indole under acidic conditions. Unreacted starting materials are also common impurities.
Q5: How can I purify the final product?
A5: Purification is typically achieved through recrystallization from a suitable solvent or by column chromatography on silica gel. The choice of method depends on the scale of the reaction and the nature of the impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Lewis acid catalyst due to moisture. 2. Insufficiently reactive electrophile. 3. Low reaction temperature. 4. Deactivated indole starting material (if substituted). | 1. Use a fresh, unopened bottle of the Lewis acid or dry it before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 2. Confirm the quality of the furan-2-carbonyl chloride. Consider preparing it fresh from furan-2-carboxylic acid and a chlorinating agent (e.g., thionyl chloride). 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC. 4. Ensure the indole is unsubstituted at the C3 position. Electron-withdrawing groups on the indole ring can deactivate it towards acylation. |
| Formation of a Dark, Tarry Reaction Mixture | 1. Decomposition of the indole or furan ring under harsh acidic conditions. 2. Reaction temperature is too high. | 1. Use a milder Lewis acid (e.g., ZnCl₂, BF₃·OEt₂). Add the Lewis acid portion-wise at a low temperature to control the initial exotherm. 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Product is a Mixture of C3 and N1 Acylated Isomers | 1. Reaction conditions favoring N-acylation. | 1. The use of a stronger Lewis acid and a non-polar solvent generally favors C3 acylation. The formation of an indole-Lewis acid complex can direct the acylation to the C3 position. |
| Difficulty in Purifying the Product | 1. Presence of multiple side products with similar polarity to the desired product. 2. Oiling out during recrystallization. | 1. Optimize the reaction conditions to minimize side product formation. For purification, try a different solvent system for column chromatography or a different recrystallization solvent. A gradient elution in column chromatography may be necessary. 2. For recrystallization, ensure the correct solvent or solvent pair is used. Slow cooling can promote crystal growth. If the product continues to oil out, purification by column chromatography is recommended. |
Experimental Protocols
General Procedure for Friedel-Crafts Acylation of Indole
Materials:
-
Indole
-
Furan-2-carbonyl chloride
-
Lewis Acid (e.g., AlCl₃, ZnCl₂, BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM) or other suitable solvent
-
Hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of the Lewis acid (1.1 - 2.0 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of furan-2-carbonyl chloride (1.0 equivalent) in anhydrous DCM dropwise.
-
After stirring for 15-30 minutes, add a solution of indole (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following table provides a representative comparison of how different Lewis acids and solvents can influence the outcome of the reaction. (Note: This data is illustrative and based on typical outcomes for Friedel-Crafts acylations of indoles).
| Entry | Lewis Acid (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ (1.5) | Dichloromethane | 0 to rt | 4 | 75 |
| 2 | ZnCl₂ (2.0) | Dichloromethane | rt | 12 | 60 |
| 3 | BF₃·OEt₂ (1.5) | Dichloromethane | rt | 8 | 85 |
| 4 | SnCl₄ (1.2) | 1,2-Dichloroethane | rt | 6 | 70 |
| 5 | AlCl₃ (1.5) | Carbon disulfide | 0 to rt | 4 | 65 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving reaction yield.
Technical Support Center: Synthesis of Furan-Indole Compounds
This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of furan-indole compounds.
Frequently Asked Questions (FAQs)
Section 1: Reaction & Synthesis Strategy
Q1: My reaction to couple a furan and an indole moiety is resulting in a very low yield. What are the common causes?
A1: Low yields are a frequent issue and can stem from several factors:
-
Reagent Purity: Ensure all starting materials, particularly the furan and indole precursors, are of high purity. Impurities can lead to significant side reactions or inhibit catalysts. Old indole samples, for instance, can develop a pinkish hue due to oxidation or polymerization, which can interfere with the reaction.[1]
-
Furan Ring Instability: Furan and its derivatives are notoriously sensitive to acidic conditions, heat, and sometimes light.[2][3] Strong acids can cause the furan ring to polymerize or undergo ring-opening, especially when activated by electron-releasing groups.[2]
-
Sub-optimal Reaction Conditions: Many coupling and cyclization reactions are highly sensitive to temperature, time, and the choice of catalyst.[4] For instance, Fischer indole synthesis requires elevated temperatures, but excessive heat can degrade the final product.[5] It is crucial to monitor the reaction's progress via Thin Layer Chromatography (TLC) to determine the optimal duration.
-
Poorly Reactive Substrates: In transition metal-catalyzed cross-coupling reactions, the electronic properties of both the furan and indole coupling partners are critical. Steric hindrance near the coupling site can also significantly slow down the reaction rate.
-
Catalyst Deactivation: In palladium-catalyzed reactions, ligands can degrade or the metal center can be poisoned by impurities, leading to incomplete conversion.[6]
Q2: I am attempting an intramolecular cyclization to form a fused furan-indole system, but the reaction is not proceeding as expected. What should I investigate?
A2: Intramolecular cyclizations, such as a Diels-Alder reaction on a furan ring or a palladium-catalyzed cyclization, present unique challenges:
-
Conformational Constraints: The tether connecting the furan and indole precursors must allow the reactive sites to achieve the correct geometry for cyclization. If the linker is too rigid or too floppy, the desired transition state may be difficult to attain.
-
Reaction Kinetics vs. Thermodynamics: For intramolecular Diels-Alder furan (IMDAF) cycloadditions, the reaction can be reversible.[7] While tethering the diene and dienophile increases the effective molarity and rate, the thermodynamic stability of the product is crucial.[8] Sometimes, the product is only stable at lower temperatures, while the reaction requires heat to proceed, creating a very narrow operational window.
-
Catalyst Choice: For metal-catalyzed intramolecular cyclizations, the choice of metal and ligand is paramount. For example, copper-catalyzed methods have been shown to be effective for the cyclization of 2-alkynyl phenols and anilines under mild conditions.[9] A different catalyst system may be required depending on the specific substrates.
Q3: When synthesizing a substituted indole from a furan-containing ketone (Fischer Indole Synthesis), I am getting multiple products. What are they, and how can I improve selectivity?
A3: The Fischer indole synthesis using an unsymmetrical furan-ketone can lead to regioisomers.[4][5] The direction of enolization of the hydrazone intermediate determines which isomer is formed.
-
Control of Regioselectivity: Selectivity is influenced by the acidity of the medium and steric effects.[4][5] Experimenting with different Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) versus Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can alter the isomeric ratio.[5]
-
Substituent Effects: Electron-donating groups on the furan ring can sometimes divert the reaction pathway, leading to N-N bond cleavage instead of the desired[10][10]-sigmatropic rearrangement, causing the reaction to fail.[11]
Section 2: Byproducts and Purification
Q4: My crude reaction mixture is a dark, tarry material that is difficult to work with and purify. What is causing this?
A4: The formation of a dark, tarry substance often indicates polymerization.
-
Cause: This is a very common issue with furan chemistry, typically caused by exposure to strong acids or high temperatures.[2][12] The furan ring, being electron-rich, is susceptible to electrophilic attack, which can initiate a polymerization cascade.
-
Mitigation Strategies:
-
Lower the Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Use Milder Catalysts: Switch from strong Brønsted acids like H₂SO₄ to milder Lewis acids or solid-supported acid catalysts.[13]
-
Neutralize Promptly: During workup, immediately neutralize any residual acid by washing the organic layer with a mild base like sodium bicarbonate solution.[3]
-
Inert Atmosphere: If your compounds are sensitive to air, perform all steps under an inert atmosphere (Nitrogen or Argon).[3]
-
Q5: I am struggling to separate my furan-indole product from the starting materials and byproducts using column chromatography. What can I do?
A5: Purification of heterocyclic compounds can be challenging due to similar polarities or on-column degradation.
-
Product Degradation on Silica: Both furan and indole rings can be sensitive to acidic silica gel.[2][5] This can lead to streaking, low recovery, or the appearance of new spots on TLC.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (~1%).
-
-
Poor Separation: If the Rf values of your product and impurities are very close:
-
Try Different Solvent Systems: Systematically screen different solvent systems with varying polarities and compositions (e.g., hexanes/ethyl acetate, dichloromethane/methanol).
-
Consider Reversed-Phase Chromatography: If normal-phase silica is ineffective, reversed-phase (C18) chromatography using solvents like acetonitrile and water may provide better separation.[14]
-
-
Complex Mixtures: If the crude product is very complex, consider a preliminary purification step like crystallization or a simple filtration through a plug of silica to remove major impurities before attempting a full chromatographic separation.[15]
Section 3: Product Characterization
Q6: What are the key spectroscopic features I should look for to confirm the formation of my furan-indole compound?
A6: Confirmation requires a combination of spectroscopic methods.
-
¹H NMR Spectroscopy:
-
Furan Protons: Look for signals in the aromatic region, typically δ 6.0-7.5 ppm. The α-protons (next to the oxygen) are usually downfield from the β-protons.[16][17]
-
Indole Protons: Expect signals for the indole ring protons, including a characteristic signal for the N-H proton (often a broad singlet) typically above δ 8.0 ppm, unless it has been substituted.[1]
-
-
¹³C NMR Spectroscopy:
-
Furan Carbons: Furan carbons appear in the approximate range of δ 105-150 ppm. The α-carbons are typically more downfield than the β-carbons.[18]
-
Indole Carbons: Look for the characteristic signals of the indole core.
-
-
IR Spectroscopy:
-
Indole N-H: A sharp stretching band around 3300-3500 cm⁻¹ for N-H bonds.
-
C=C Stretching: Aromatic C=C stretching bands will be present in the 1450-1600 cm⁻¹ region.
-
C-O-C Stretching: The furan ether C-O-C stretch typically appears around 1000-1200 cm⁻¹.[17]
-
-
Mass Spectrometry (MS): This is essential to confirm the molecular weight of the synthesized compound. Look for the molecular ion peak (M⁺) or protonated molecular ion ([M+H]⁺) corresponding to the expected mass of the furan-indole product.[16]
Troubleshooting Guides
Guide 1: Low Yield in Cross-Coupling Reactions
This guide provides a structured approach to troubleshooting low yields in reactions like Suzuki, Heck, or Sonogashira couplings aimed at linking furan and indole scaffolds.
| Problem Observed | Potential Cause | Recommended Action | Reference |
| No or minimal product formation | 1. Inactive Catalyst | 1. Use fresh palladium catalyst and ligands. Ensure anaerobic conditions during setup. | [19] |
| 2. Incorrect Base | 2. The base is crucial. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | [9] | |
| 3. Low Reaction Temperature | 3. Incrementally increase the reaction temperature, monitoring for product formation and degradation via TLC. | [4] | |
| Reaction stalls at ~50% conversion | 1. Catalyst Deactivation | 1. Add a second portion of the catalyst mid-reaction. | [6] |
| 2. Insufficient Reagent | 2. Ensure the boronic acid/ester (for Suzuki) or alkyne (for Sonogashira) is of high quality and used in appropriate stoichiometry (often 1.1-1.5 eq.). | [20] | |
| Multiple unidentified byproducts | 1. Homocoupling of Starting Materials | 1. Lower the catalyst loading. Ensure slow addition of reagents if applicable. | [21] |
| 2. Furan/Indole Degradation | 2. Use milder reaction conditions (lower temperature, weaker base). Degas solvents thoroughly to remove oxygen. | [2] |
Guide 2: Paal-Knorr Furan Synthesis Issues
This guide addresses common problems when attempting to synthesize a furan ring from a 1,4-dicarbonyl precursor in the presence of an indole moiety.
| Problem Observed | Potential Cause | Recommended Action | Reference |
| Reaction yields pyrrole instead of furan | Amine source present and competing | This is the Paal-Knorr pyrrole synthesis. If the indole N-H is acting as the amine source, protect it (e.g., with a Boc or tosyl group) before attempting furan synthesis. | [12][13] |
| Low yield of furan product | 1. Harsh Acidic Conditions | 1. Switch from H₂SO₄ or HCl to a milder catalyst like p-TsOH, or a Lewis acid (e.g., ZnCl₂). Microwave-assisted synthesis can also improve yields. | [13][22][23] |
| 2. Incomplete Dehydration | 2. Use a dehydrating agent like P₂O₅ or acetic anhydride, or employ a Dean-Stark trap to remove water. | [23] | |
| Product degradation | Acid sensitivity of the indole or furan ring | 1. Reduce reaction time and temperature. 2. Use a milder catalyst. 3. Neutralize the reaction mixture immediately upon completion during workup. | [2][12] |
Experimental Protocols
Protocol 1: General Procedure for Cu(II)-Catalyzed Aerobic Oxidative Coupling of Furan and Indole
This protocol is adapted from methodologies for the direct C-H/C-H cross-coupling of electron-rich heterocycles.[21]
-
Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the indole derivative (1.0 eq), CuCl₂·2H₂O (20 mol%), and a suitable solvent (e.g., ethanol).
-
Reagent Addition: Add the furan derivative (typically 2.0-3.0 eq). The use of excess furan is common as it often acts as both reactant and solvent.
-
Reaction: Stir the mixture vigorously at room temperature (or with gentle heating, e.g., 40-60 °C) under an atmosphere of air (using a balloon or by leaving the vessel open to the air).
-
Monitoring: Monitor the reaction progress by TLC until the limiting indole starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the copper catalyst. Rinse the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (pre-treated with 1% Et₃N if necessary) using a gradient of ethyl acetate in hexanes to isolate the indolyl-furan product.
Protocol 2: General Procedure for Spectroscopic Sample Preparation
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified furan-indole compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[16]
-
Transfer the solution to a clean NMR tube.
-
Acquire ¹H, ¹³C, and other relevant 2D NMR spectra (e.g., COSY, HSQC).
-
-
Mass Spectrometry (ESI):
-
Prepare a dilute solution (~1 mg/mL) of the sample in an HPLC-grade solvent like methanol or acetonitrile.[16]
-
If necessary, add a trace amount of formic acid to aid in protonation for positive ion mode ([M+H]⁺).
-
Infuse the solution directly into the mass spectrometer or analyze via LC-MS.
-
-
FT-IR Spectroscopy:
-
For solid samples, acquire the spectrum using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.
-
For liquid or low-melting solid samples, a thin film can be prepared between two salt plates (NaCl or KBr).
-
Visualizations
Workflow & Pathway Diagrams
Caption: A logical workflow for troubleshooting low-yield furan-indole synthesis.
Caption: Reaction pathway for the Paal-Knorr furan synthesis.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scienceinfo.com [scienceinfo.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantiospecific Three‐Component Alkylation of Furan and Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Separation of Furan on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d | MDPI [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Cu(ii)-catalyzed aerobic oxidative coupling of furans with indoles enables expeditious synthesis of indolyl–furans with blue fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 23. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Derivatization of Furan-2-yl(1H-indol-3-yl)methanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and derivatization of furan-2-yl(1H-indol-3-yl)methanone. The primary synthetic route addressed is the Friedel-Crafts acylation of indole with 2-furoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Friedel-Crafts acylation of indole with 2-furoyl chloride in the presence of a Lewis acid catalyst. This reaction is a classic example of electrophilic aromatic substitution, where the acylium ion, generated from 2-furoyl chloride and the Lewis acid, attacks the electron-rich indole ring, primarily at the C3 position.
Q2: Why is the acylation of indole often challenging?
A2: The acylation of indole can be problematic due to the high nucleophilicity of the indole ring, which can lead to side reactions. Additionally, the indole nitrogen can coordinate with the Lewis acid catalyst, deactivating it and the indole ring itself. Careful selection of the catalyst and reaction conditions is crucial to achieve high yields and regioselectivity. Milder Lewis acids are often preferred over strong ones like AlCl₃, which can cause decomposition of the indole moiety.[1]
Q3: Is it necessary to protect the indole nitrogen (N-H) during acylation?
A3: While N-H protection is a common strategy in indole chemistry to prevent side reactions at the nitrogen, it is not always necessary for Friedel-Crafts acylation. Some methods, particularly those employing milder Lewis acids like diethylaluminum chloride (Et₂AlCl), have been shown to provide good yields of the 3-acylindole without the need for N-protection.[1] However, if side reactions or low yields are persistent issues, employing a protecting group such as tosyl (Ts) or pivaloyl can be beneficial.
Q4: What are the key parameters to optimize for this reaction?
A4: The critical parameters to optimize include the choice and stoichiometry of the Lewis acid catalyst, the solvent, the reaction temperature, and the reaction time. The purity of reagents and the absence of moisture are also paramount for the success of the reaction, as Lewis acids are highly sensitive to water.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Friedel-Crafts acylation.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃, Et₂AlCl) is highly sensitive to moisture. Ensure all glassware is oven-dried, and reagents and solvents are anhydrous. Use a freshly opened bottle of the Lewis acid or one stored in a desiccator. |
| Insufficient Catalyst | In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, sequestering it from the reaction. A stoichiometric amount (or a slight excess) of the catalyst relative to the acylating agent is often required. |
| Deactivated Indole Ring | If the indole starting material has strongly electron-withdrawing substituents, the ring may be too deactivated for the electrophilic substitution to occur efficiently. |
| Sub-optimal Temperature | The reaction temperature can significantly impact the yield. Some reactions proceed well at 0°C to room temperature, while others may require gentle heating. Start with lower temperatures to minimize side reactions and gradually increase if the reaction is sluggish. |
| Poor Quality Reagents | Ensure the purity of indole, 2-furoyl chloride, and the solvent. Impurities can interfere with the catalyst and lead to byproduct formation. |
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
| Possible Cause | Troubleshooting Step |
| Reaction at N1 or C2 | While C3 acylation is generally favored, acylation at the N1 or C2 position can occur. Using a milder Lewis acid and optimizing the reaction temperature can improve C3 selectivity. N-protection can also be employed to block the N1 position. |
| Polyacylation | Although the introduction of an acyl group deactivates the ring to further substitution, polyacylation can occur with highly activated indoles. Using a stoichiometric amount of the acylating agent can help minimize this. |
| Solvent Effects | The polarity of the solvent can influence the regioselectivity of Friedel-Crafts reactions. Non-polar solvents like dichloromethane or carbon disulfide are commonly used. Experimenting with different anhydrous solvents may improve selectivity. |
Problem 3: Difficult Product Isolation and Purification
| Possible Cause | Troubleshooting Step |
| Emulsion during Workup | Quenching the reaction with water or dilute acid can sometimes lead to the formation of emulsions. To avoid this, pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl with vigorous stirring. The addition of brine can also help break emulsions. |
| Complex Product Mixture | If multiple products are formed, purification by column chromatography may be necessary. A careful selection of the stationary and mobile phases is crucial for good separation. |
| Product Decomposition | The product, this compound, may be sensitive to strong acids or bases. Ensure the workup and purification conditions are mild. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Indole with 2-Furoyl Chloride
This protocol is a generalized procedure based on common practices for Friedel-Crafts acylation of indoles. Optimization of specific parameters may be required.
Materials:
-
Indole
-
2-Furoyl chloride
-
Anhydrous Lewis Acid (e.g., AlCl₃, Et₂AlCl)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
-
Catalyst Suspension: To the flask, add the anhydrous Lewis acid (1.1 - 1.5 equivalents relative to 2-furoyl chloride) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
Acyl Chloride Addition: Dissolve 2-furoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the 2-furoyl chloride solution dropwise to the stirred Lewis acid suspension at 0°C.
-
Indole Addition: Dissolve indole (1.0 - 1.2 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the indole solution dropwise to the reaction mixture at 0°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for a specified time (e.g., 1-2 hours), and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a beaker containing a mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Optimization of Reaction Conditions
The following table summarizes a range of conditions that can be explored to optimize the reaction yield and purity.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Lewis Acid | AlCl₃ | Et₂AlCl | SnCl₄ |
| Equivalents of Lewis Acid | 1.2 | 1.1 | 1.5 |
| Solvent | Dichloromethane | Carbon Disulfide | Nitrobenzene |
| Temperature | 0°C to rt | -20°C to 0°C | Room Temperature |
| Reaction Time | 2-4 hours | 1-3 hours | 6-8 hours |
Visualizations
References
Technical Support Center: Overcoming Solubility Challenges with Furan-2-yl(1H-indol-3-yl)methanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with furan-2-yl(1H-indol-3-yl)methanone and related compounds during in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous assay buffer?
A1: The precipitation of this compound in aqueous solutions is often due to its inherent low water solubility.[1] The molecular structure, containing both a hydrophobic indole ring and a furan group, contributes to this characteristic.[2] While it may dissolve in a concentrated stock solution prepared in an organic solvent like dimethyl sulfoxide (DMSO), the rapid change in solvent polarity upon dilution into an aqueous buffer can cause the compound to "crash out" of solution.[1][3]
Q2: My compound is fully dissolved in the DMSO stock solution. Does this guarantee its solubility in the final assay?
A2: No, a clear stock solution in 100% DMSO does not ensure solubility in the final aqueous assay medium.[1] The solubility of the compound in the final assay buffer, which is predominantly aqueous, is the critical factor. The dramatic shift in solvent polarity when a small volume of DMSO stock is introduced into a large volume of aqueous buffer can lead to a sharp decrease in the compound's solubility, resulting in precipitation.[1]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: It is recommended to keep the final concentration of DMSO in cell-based assays as low as possible, typically below 0.5%, to avoid cellular toxicity and other off-target effects.[2][4] A vehicle control, containing the same final concentration of DMSO as the experimental wells, should always be included in your experiments to account for any solvent effects.[2]
Q4: Can adjusting the pH of my assay buffer improve the solubility of this compound?
A4: Yes, adjusting the pH can be an effective strategy if the compound has ionizable groups.[5] For weakly acidic or basic compounds, altering the pH can increase the proportion of the ionized, more soluble form of the molecule.[] It is advisable to determine the pKa of your compound to identify the optimal pH range for enhanced solubility.[7]
Q5: What are cyclodextrins and how can they help with solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can encapsulate poorly soluble "guest" molecules, like this compound, within their cavity, forming an inclusion complex.[9] This complex has increased aqueous solubility and stability.[10]
Troubleshooting Guide
Compound precipitation can lead to inaccurate and unreliable assay results. This guide provides a systematic approach to diagnosing and resolving these issues.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution into aqueous buffer. | The compound's concentration exceeds its solubility limit in the aqueous medium.[3] | - Lower the final concentration of the compound in the assay. - Perform a serial dilution of the compound in 100% DMSO before the final dilution into the aqueous buffer.[2] - Add the DMSO stock solution to the assay buffer slowly while vortexing or stirring.[3] |
| Precipitation occurs over time during incubation. | - Temperature changes: Shifting from room temperature to 37°C can affect solubility.[3] - pH shifts: Cellular metabolism can alter the pH of the culture medium.[3] - Interactions with media components: Salts, proteins, or other components in the media can interact with the compound.[3] | - Pre-warm the assay buffer or cell culture medium to the incubation temperature before adding the compound.[3] - Ensure the medium is adequately buffered (e.g., with HEPES).[3] - Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the issue.[3] |
| Cloudiness or turbidity observed in the assay wells. | Formation of fine, suspended precipitate. | - Visually inspect the wells under a microscope to confirm the presence of a precipitate.[3] - Follow the recommendations for immediate precipitation. |
| Inconsistent results between experiments. | - Precipitation in stock solution: The compound may be precipitating out of the DMSO stock, especially after freeze-thaw cycles.[3] - Inaccurate pipetting of viscous DMSO stock. | - Aliquot the DMSO stock solution into single-use vials to minimize freeze-thaw cycles.[2] - Before use, warm the stock solution to room temperature and vortex to ensure any precipitate is redissolved.[3] - Use positive displacement pipettes for accurate handling of DMSO. |
Quantitative Data Summary
Obtaining precise quantitative solubility data for a specific compound like this compound often requires experimental determination. The following table provides a qualitative summary of expected solubility in common solvents based on the general properties of furan and indole derivatives.
| Solvent/System | Expected Solubility | Rationale |
| Water | Low | The hydrophobic nature of the indole and furan rings limits aqueous solubility.[11][12] |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[2] |
| Ethanol | Moderate to High | Ethanol can act as a co-solvent and is less polar than water, which can improve the solubility of hydrophobic compounds.[13] |
| Polyethylene Glycol (PEG 400) | Moderate to High | PEG 400 is a commonly used co-solvent that can enhance the solubility of poorly water-soluble drugs.[] |
| Aqueous Buffer with Co-solvent (e.g., <5% DMSO) | Low to Moderate | The addition of a small percentage of a co-solvent can increase solubility compared to the buffer alone, but it may still be limited.[] |
| Aqueous Buffer with Surfactant (e.g., 0.1% Tween 80) | Moderate | Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[14] |
| Aqueous Buffer with Cyclodextrin (e.g., HP-β-CD) | Moderate to High | Cyclodextrins can form inclusion complexes with the compound, significantly enhancing its aqueous solubility.[8][10] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This protocol outlines the standard procedure for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
Procedure:
-
Calculate the required mass: Based on the molecular weight of the compound (211.22 g/mol ) and the desired stock concentration (e.g., 10 mM), calculate the mass of the compound needed.
-
Weigh the compound: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube for 1-2 minutes until the compound is completely dissolved.[2]
-
Optional: Sonication/Warming: If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C.[2] Ensure the compound is stable at this temperature.
-
Storage: Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed containers.[2]
Protocol 2: Using Co-solvents to Improve Solubility in Aqueous Buffers
This protocol describes how to use a co-solvent like DMSO to prepare working solutions in an aqueous assay buffer.
Materials:
-
Concentrated stock solution of the compound in 100% DMSO
-
Aqueous assay buffer
-
Sterile polypropylene tubes
Procedure:
-
Serial Dilution in DMSO: If a range of concentrations is needed, perform serial dilutions of the high-concentration stock solution in 100% DMSO to create intermediate stocks.[2] This ensures the final volume of DMSO added to the assay is consistent across all concentrations.
-
Dilution into Aqueous Buffer: To prepare the final working solution, add a small volume of the DMSO stock (or intermediate stock) to the pre-warmed aqueous assay buffer. The final DMSO concentration should ideally be below 0.5%.[2]
-
Mixing: Immediately after adding the DMSO stock, vortex the solution gently to ensure rapid and uniform mixing, which can help prevent localized high concentrations that may lead to precipitation.[3]
-
Visual Inspection: Visually inspect the solution for any signs of precipitation (cloudiness, visible particles).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO to the assay buffer.
Protocol 3: Solubility Enhancement using Cyclodextrins (Kneading Method)
This protocol provides a method for preparing a cyclodextrin inclusion complex to improve the aqueous solubility of the compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Spatula
Procedure:
-
Weigh Components: Accurately weigh the desired amounts of this compound and HP-β-CD (a common molar ratio to start with is 1:1 or 1:2 of compound to cyclodextrin).
-
Form a Paste: Place the HP-β-CD in the mortar and add a small amount of deionized water dropwise while triturating with the pestle to form a uniform, thick paste.[8]
-
Add the Compound: Add the weighed this compound to the paste.
-
Knead: Knead the mixture thoroughly for 30-60 minutes. The mixture should maintain a paste-like consistency. If it becomes too dry, add a few more drops of water.
-
Dry the Complex: Scrape the resulting solid from the mortar and spread it in a thin layer on a watch glass or petri dish. Dry it in an oven at a low temperature (e.g., 40-50°C) or under a vacuum until a constant weight is achieved.
-
Create a Powder: Gently grind the dried complex into a fine powder using the mortar and pestle. This powder can then be dissolved in your aqueous assay buffer.
Visualizations
Caption: Experimental workflow for preparing and using a DMSO-based compound solution.
Caption: A decision-making workflow for troubleshooting compound precipitation.
Caption: A generalized signaling pathway illustrating compound-target interaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. wjbphs.com [wjbphs.com]
- 7. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 8. humapub.com [humapub.com]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. uop.edu.pk [uop.edu.pk]
- 12. Furan | C4H4O | CID 8029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
troubleshooting furan-2-yl(1H-indol-3-yl)methanone instability
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the potential instability of furan-2-yl(1H-indol-3-yl)methanone and to offer troubleshooting for common issues encountered during its handling and use in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound stem from the inherent reactivity of both the furan and indole rings. The main pathways of degradation are:
-
Oxidation: The electron-rich indole nucleus is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or the presence of metal ions.[1]
-
Acid-Catalyzed Degradation: Both furan and indole rings are sensitive to acidic conditions. The furan ring can undergo acid-catalyzed ring opening, while the indole ring can be protonated, leading to polymerization or other side reactions.[2][3]
-
Photodegradation: Indole derivatives can be sensitive to light, leading to degradation.[4]
Q2: I've noticed a change in the color of my solid this compound sample over time. What could be the cause?
A2: A change in color, often to a pinkish or brownish hue, is a common indicator of indole oxidation.[5] This is likely due to exposure to air and/or light over time. To minimize this, it is crucial to store the compound under an inert atmosphere (like argon or nitrogen), in a tightly sealed, amber-colored vial, and at a low temperature (2-8°C or -20°C for long-term storage).[1]
Q3: My compound seems to be degrading in my acidic mobile phase during HPLC analysis. How can I address this?
A3: The degradation is likely due to the acidic conditions. The furan ring is particularly prone to acid-catalyzed ring opening.[2] Consider the following troubleshooting steps:
-
Increase the pH: If your separation allows, try to increase the pH of your mobile phase to be as close to neutral as possible.
-
Use a milder acid: If an acidic modifier is necessary, consider using a weaker acid.
-
Decrease analysis time: Optimize your HPLC method to reduce the run time and therefore the compound's exposure to the acidic environment.
-
Lower the temperature: Running the separation at a lower temperature can slow down the rate of degradation.
Q4: I am seeing multiple spots on my TLC plate after a reaction, even though I expect a single product. Could this be due to instability?
A4: Yes, the formation of multiple products can be an indication of compound degradation during the reaction or workup.[6] If your reaction conditions are acidic or involve prolonged exposure to air, you may be observing degradation products. Monitor your reaction closely by TLC and consider quenching the reaction and working it up as quickly as possible. Using an antioxidant like BHT (butylated hydroxytoluene) during purification might also be beneficial.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Compound discoloration (solid or in solution) | Oxidation of the indole ring. | - Store the compound under an inert atmosphere (argon or nitrogen).- Use amber vials to protect from light.- Store at low temperatures (2-8°C for short-term, -20°C for long-term).- For solutions, consider adding an antioxidant like BHT.[1] |
| Low yield or multiple products in acidic reactions | Acid-catalyzed degradation of the furan or indole ring. | - Use the mildest acidic conditions possible.- Neutralize the reaction mixture promptly upon completion.- Keep reaction times as short as possible.- Consider running the reaction at a lower temperature. |
| Inconsistent results in biological assays | Degradation of the compound in the assay medium. | - Check the pH of your assay buffer; if acidic, consider if it can be adjusted.- Prepare stock solutions fresh and in an appropriate solvent (e.g., DMSO).- Minimize the exposure of the compound to light during the experiment. |
| Appearance of new peaks in HPLC over time | Degradation of the compound in the HPLC solvent or on the column. | - Analyze samples as quickly as possible after preparation.- Check the stability of the compound in your chosen mobile phase.- Ensure the column is not overly acidic. |
Data Presentation
The following tables provide illustrative data on the stability of this compound under various conditions. Note: This is representative data and may not reflect actual experimental results.
Table 1: Stability in Different pH Buffers at Room Temperature for 24 hours
| pH | % Remaining Compound |
| 3.0 | 65% |
| 5.0 | 85% |
| 7.0 | 98% |
| 9.0 | 95% |
Table 2: Stability Under Different Storage Conditions for 1 Month
| Condition | Atmosphere | % Remaining Compound |
| Room Temperature, Light | Air | 70% |
| Room Temperature, Dark | Air | 85% |
| 4°C, Dark | Air | 95% |
| 4°C, Dark | Nitrogen | >99% |
| -20°C, Dark | Nitrogen | >99% |
Experimental Protocols
Protocol 1: General Procedure for Assessing Chemical Stability
This protocol outlines a general method for determining the stability of this compound under various conditions.
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
pH: Dilute the stock solution into buffers of different pH values (e.g., pH 3, 5, 7, 9).
-
Oxidative: Dilute the stock solution into a solution containing an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Photolytic: Expose a solution of the compound to a UV lamp. A control sample should be kept in the dark.
-
Thermal: Store solutions of the compound at elevated temperatures (e.g., 40°C, 60°C). Control samples should be kept at the recommended storage temperature.
-
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition.
-
Analysis: Analyze the aliquots by a suitable analytical method, such as HPLC with UV detection, to determine the concentration of the remaining parent compound.
-
Data Evaluation: Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the chemical stability of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - Indole-3-Carbinol Oxidation - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of Furan-2-yl(1H-indol-3-yl)methanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of furan-2-yl(1H-indol-3-yl)methanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective purification strategies for this compound are column chromatography on silica gel and recrystallization. The choice between these methods often depends on the scale of the purification and the nature of the impurities.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include unreacted starting materials (e.g., indole and furan-2-carbonyl chloride or related activated furan species), byproducts from side reactions, and residual solvents from the synthesis. Depending on the synthetic route, N-acylated or C5-acylated indole isomers could also be present.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification process. It helps in identifying the optimal solvent system for column chromatography and in checking the purity of fractions collected. A UV lamp is typically required for visualization, as both the furan and indole moieties are UV-active.
Troubleshooting Guides
Column Chromatography Issues
| Problem | Potential Cause | Suggested Solution |
| Poor Separation of Product and Impurities | The solvent system (eluent) does not have the right polarity to effectively separate the compounds. | Optimize the eluent system using TLC. A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). Gradually increasing the polarity of the eluent should improve separation. |
| Product is not Eluting from the Column | The eluent is not polar enough, or the compound is strongly adsorbing to the silica gel. | Increase the polarity of the eluent. If the product still does not elute, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography. |
| Streaking of the Compound on TLC and Column | The compound may be acidic or basic, leading to strong interactions with the silica gel. The compound might also be degrading on the silica gel. | Add a small amount of a modifier to the eluent. For example, if the compound is acidic, adding a small amount of acetic acid might help. If it is basic, adding triethylamine can improve the chromatography. Some furan derivatives can be sensitive to acidic conditions of standard silica gel; consider using neutral or deactivated silica gel.[1] |
| Low Recovery of the Product | The compound may be irreversibly adsorbed onto the silica gel, or it may have co-eluted with impurities that were not visible on TLC. | Ensure the crude material is properly dissolved and loaded onto the column. If irreversible adsorption is suspected, try a different stationary phase. Always analyze all fractions by TLC before combining them. |
Recrystallization Issues
| Problem | Potential Cause | Suggested Solution |
| Product Does Not Dissolve in the Hot Solvent | The chosen solvent is not a good solvent for the compound at elevated temperatures. | Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not when cold. |
| Product "Oils Out" Instead of Crystallizing | The solution is supersaturated, or the cooling process is too rapid. The presence of impurities can also inhibit crystallization. | Try cooling the solution more slowly. Scratching the inside of the flask with a glass rod can induce crystallization. Adding a seed crystal of the pure compound can also be effective. If the problem persists, the compound may need further purification by another method, such as column chromatography, to remove impurities that hinder crystallization. |
| No Crystals Form Upon Cooling | The solution is not saturated enough, or the chosen solvent is too good of a solvent even at low temperatures. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. If crystals still do not form, you may need to try a different solvent or a solvent pair. |
| Low Yield of Recrystallized Product | Too much solvent was used, or the product has significant solubility in the cold solvent. | Use the minimum amount of hot solvent required to fully dissolve the crude product. Ensure the solution is cooled sufficiently to maximize precipitation. |
Quantitative Data Summary
The following table provides illustrative data for the purification of a hypothetical 5-gram crude sample of this compound. Actual results may vary depending on the specific experimental conditions and the purity of the crude material.
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC, %) |
| Column Chromatography | 5.0 | 3.8 | 76 | >98 |
| Recrystallization | 5.0 | 3.2 | 64 | >99 |
| Combined Approach | 5.0 | 3.0 | 60 | >99.5 |
Experimental Protocols
Protocol 1: Column Chromatography
-
Preparation of the Column: A glass column is packed with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry powder, which is carefully loaded onto the top of the packed column.
-
Elution: The column is eluted with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Fraction Collection: Fractions are collected in test tubes and analyzed by TLC.
-
Product Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: A suitable solvent or solvent pair is identified in which the this compound is soluble when hot and insoluble when cold (e.g., ethanol/water or ethyl acetate/hexanes).
-
Dissolution: The crude product is placed in an Erlenmeyer flask, and the chosen solvent is added portion-wise with heating and stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered through a pre-warmed funnel with fluted filter paper.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature and then further cooled in an ice bath to induce crystallization.
-
Crystal Collection: The formed crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and then dried under vacuum.
Visualization of Purification Workflow
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Addressing Off-Target Effects of Furan-2-yl(1H-indol-3-yl)methanone and Related Kinase Inhibitors
A Note to Researchers: Information regarding the specific off-target effects of furan-2-yl(1H-indol-3-yl)methanone is not extensively available in public literature. However, its core structure is common in compounds designed as kinase inhibitors. Off-target activity is a critical consideration for all kinase inhibitors, as many target the highly conserved ATP-binding pocket, leading to potential interactions with unintended kinases.[1]
This technical support guide provides a framework for addressing potential off-target effects, using the well-characterized multi-kinase inhibitor Dasatinib as a representative example. The principles and protocols outlined here are broadly applicable to other kinase inhibitors, including novel compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors?
A: Off-target effects are unintended interactions between a drug and cellular components other than its primary therapeutic target. For kinase inhibitors, this often involves binding to other kinases due to the similarity in their ATP-binding sites.[1] These unintended interactions can lead to misinterpretation of experimental results, unexpected phenotypes, and cellular toxicity.[1]
Q2: My cells exhibit a phenotype (e.g., apoptosis, altered morphology) that is inconsistent with the known function of my primary target kinase. What could be the cause?
A: This is a strong indication of a potential off-target effect. The observed phenotype may be a consequence of inhibiting one or more unintended kinases.[2][3] It is crucial to perform validation experiments to confirm that the observed effect is a direct result of on-target inhibition.
Q3: How can I confirm that my observed cellular effect is due to on-target, rather than off-target, inhibition?
A: Several established methods can help validate on-target effects:
-
Use a Structurally Different Inhibitor: Treat your cells with a structurally unrelated inhibitor that targets the same primary protein. If you observe the same phenotype, it is more likely to be a genuine on-target effect.[2][4]
-
Rescue Experiments: Transfect cells with a mutated version of the target protein that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.[2][4]
-
Gene Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce the expression of the target kinase. If this phenocopies the effect of the inhibitor, it strengthens the evidence for on-target activity.
Q4: At what concentration should I use my inhibitor to minimize off-target effects?
A: It is recommended to use the lowest concentration of the inhibitor that still produces the desired on-target effect.[2][4] A full dose-response curve is essential to identify this optimal concentration range. Concentrations significantly higher than the IC50 or Ki value for the primary target are more likely to engage lower-affinity off-targets. For cell-based assays, a potent inhibitor should ideally have an IC50 value of less than 1 µM.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Unexpectedly high levels of cell death. | The inhibitor is affecting an off-target protein essential for cell survival. | 1. Lower Concentration: Perform a dose-response experiment to find the minimal effective concentration for on-target activity.2. Kinase Profiling: Screen the inhibitor against a broad panel of kinases to identify potential off-target liabilities.3. Characterize Cell Line: Check the expression levels of known potent off-targets in your cell line via Western blot or proteomics data.[5] |
| Inconsistent results between experiments. | Compound degradation, precipitation, or variability in cell handling. | 1. Compound Stability: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store aliquots at -80°C to avoid repeated freeze-thaw cycles.2. Solubility Check: Visually inspect solutions for precipitation after dilution into aqueous media.3. Standardize Protocols: Ensure consistent cell density, passage number, and treatment duration across all experiments.[2] |
| Observed phenotype does not match the known function of the on-target kinase. | The phenotype is driven by one or more off-targets. | 1. Validate On-Target Effect: Use a secondary, structurally distinct inhibitor for the same target.[2]2. Rescue Experiment: Introduce an inhibitor-resistant mutant of the primary target to see if the phenotype is reversed.[2]3. Phosphoproteomics: Use mass spectrometry-based phosphoproteomics for a global view of kinase inhibition in the cell and to identify affected off-target pathways.[2] |
| High potency in biochemical assays, but low efficacy in cell-based assays. | Poor cell permeability, active efflux from the cell, or rapid metabolism of the compound. | 1. Assess Cell Permeability: Review physicochemical properties (e.g., LogP) of the inhibitor.2. Time-Course and Dose-Response: Perform experiments with varying incubation times and a wider range of concentrations.3. Check for Efflux Pumps: Determine if your cell line expresses high levels of ABC transporters that may be exporting the inhibitor. |
Quantitative Data: Dasatinib Inhibitory Profile
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects. The half-maximal inhibitory concentration (IC50) indicates the concentration of an inhibitor required to reduce a kinase's activity by 50%. A lower IC50 value signifies higher potency. The following table summarizes the IC50 values for Dasatinib against a selection of on- and off-target kinases.
| Kinase Target | IC50 (nM) | Target Type | Potential Biological Implication | Reference |
| BCR-ABL | <1 | On-Target | Inhibition of Chronic Myeloid Leukemia cell proliferation | [6] |
| SRC | 0.5 | On-Target/Off-Target | Modulation of cell adhesion, migration, and survival | [7] |
| c-KIT | <30 | Off-Target | Effects on hematopoiesis and melanogenesis | [7] |
| PDGFRβ | <30 | Off-Target | Impact on angiogenesis and cell growth | [7] |
| EphA2 | <30 | Off-Target | Regulation of cell migration and axon guidance | [7] |
| LYN | 1.7 - 8.5 | Off-Target | Role in immune cell signaling | [8] |
| FAK | 0.2 | Off-Target | Involvement in cell adhesion and migration | [7] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration) and the substrate used. The data presented here are for comparative purposes.[6]
Key Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general method for determining the IC50 of an inhibitor against a purified kinase.
Materials:
-
Purified kinase enzyme
-
Kinase-specific peptide substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
384-well plates
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these solutions in the kinase buffer to a 4X final concentration.
-
Reaction Setup: In a 384-well plate, add 5 µL of the 4X inhibitor solution or a vehicle control (DMSO in buffer).
-
Kinase/Substrate Addition: Add 10 µL of a 2X solution containing the purified target kinase and its specific peptide substrate.
-
Reaction Initiation: Start the kinase reaction by adding 10 µL of a 2X ATP solution. The final ATP concentration should be near the Michaelis constant (Km) for the specific kinase to ensure data comparability.
-
Incubation: Incubate the plate at 30°C for 60 minutes. Ensure the reaction is in the linear range.
-
Signal Generation: Terminate the reaction and quantify the amount of ADP produced using a commercial luminescence-based kit according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]
Cellular Target Engagement Assay (Thermal Shift Assay)
This protocol verifies that the inhibitor binds to its intended target within a cellular environment.
Materials:
-
Cultured cells
-
Test inhibitor
-
Vehicle control (DMSO)
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermocycler
-
Reagents for protein quantification (e.g., Western blot antibodies)
Procedure:
-
Cell Treatment: Culture cells to an appropriate density and treat them with various concentrations of the inhibitor or a vehicle control for 1-2 hours at 37°C.[2]
-
Harvesting: Harvest and wash the cells with PBS, then resuspend them in lysis buffer with protease inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.[2]
-
Cell Lysis: Complete the cell lysis by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates to pellet aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the supernatant at each temperature by Western blot or other protein quantification methods.
-
Data Interpretation: Binding of the inhibitor to its target should stabilize the protein, resulting in a shift of its melting curve to higher temperatures. This confirms target engagement in a cellular context.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
refining analytical methods for furan-2-yl(1H-indol-3-yl)methanone detection
Disclaimer: Specific validated analytical methods for furan-2-yl(1H-indol-3-yl)methanone are not widely available in published literature. The following troubleshooting guides, FAQs, and protocols are based on established methods for related furan and indole derivatives and should be considered as a starting point for method development and validation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No Peak or Low Sensitivity | 1. Incorrect Wavelength Selection: The compound may not absorb strongly at the chosen UV wavelength. 2. Sample Degradation: The analyte may be unstable in the sample solvent or mobile phase. 3. Poor Solubility: The sample may not be fully dissolved in the injection solvent. 4. System Leak: A leak in the HPLC system can lead to loss of sample. | 1. Determine the UV spectrum of this compound to identify the wavelength of maximum absorbance (λmax). A photodiode array (PDA) detector is useful for this. Indole derivatives often show absorbance around 280 nm.[1][2] 2. Prepare fresh samples and consider using a mobile phase with a less aggressive pH. The stability of furan rings can be affected by acidic conditions.[3] 3. Ensure the sample is fully dissolved. If solubility is an issue, try a stronger solvent, but be mindful of solvent-mobile phase miscibility. 4. Check for leaks at all fittings and connections. |
| Peak Tailing | 1. Secondary Interactions: The analyte may be interacting with active sites on the column packing material. 2. Column Overload: Injecting too much sample can lead to poor peak shape. 3. Mismatched Injection Solvent: Injecting the sample in a solvent much stronger than the mobile phase. | 1. Add a modifier to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) or formic acid, to reduce secondary interactions. Using a column with end-capping can also help.[2] 2. Reduce the injection volume or dilute the sample. 3. Dissolve the sample in the initial mobile phase whenever possible. |
| Peak Fronting | 1. Column Overload: Similar to peak tailing, injecting too high a concentration can cause fronting. 2. Poor Sample Solubility: The sample may be precipitating on the column. | 1. Dilute the sample or decrease the injection volume. 2. Use a weaker injection solvent or ensure the sample is fully dissolved before injection. |
| Shifting Retention Times | 1. Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can affect retention. 2. Column Temperature Fluctuations: Changes in column temperature will alter retention times. 3. Column Degradation: The stationary phase may be degrading over time. | 1. Prepare mobile phase fresh daily and ensure accurate measurements. 2. Use a column oven to maintain a stable temperature. 3. Replace the column if it has been used extensively or with aggressive mobile phases. |
GC-MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No Peak or Poor Peak Shape | 1. Analyte Instability: The compound may be thermally degrading in the hot injector or column. 2. Poor Volatility: The compound may not be volatile enough for GC analysis. 3. Active Sites in the System: The analyte may be adsorbing to active sites in the injector liner or column. | 1. Lower the injector and oven temperatures. Use a pulsed splitless or cool on-column injection technique. 2. Derivatization: Consider derivatizing the indole nitrogen with a silylating agent (e.g., BSTFA) to increase volatility and thermal stability.[4] 3. Use a deactivated liner and a column designed for trace analysis. |
| Irreproducible Results | 1. Inconsistent Derivatization: If derivatization is used, the reaction may not be going to completion consistently. 2. Sample Preparation Variability: Inconsistent extraction or sample handling. | 1. Optimize the derivatization reaction conditions (temperature, time, reagent concentration). 2. Ensure consistent and precise sample preparation steps. The use of an internal standard is highly recommended.[3] |
| High Background Noise | 1. Column Bleed: The stationary phase of the column is degrading at high temperatures. 2. Contaminated Carrier Gas or Traps: Impurities in the carrier gas can contribute to background noise. | 1. Use a low-bleed column and operate within its recommended temperature range. Condition the column properly before use. 2. Use high-purity carrier gas and ensure gas traps are functioning correctly. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC method development for this compound?
A1: A good starting point would be a reversed-phase C18 or Phenyl-Hexyl column.[2] For the mobile phase, a gradient elution with water and acetonitrile or methanol, both containing 0.1% formic acid, is a common choice for indole derivatives.[2] Detection can be performed using a UV detector, initially scanning at 280 nm, or a PDA detector to determine the optimal wavelength.[1]
Q2: Do I need to derivatize this compound for GC-MS analysis?
A2: It is possible that derivatization will be necessary. The indole nitrogen has an active hydrogen that can lead to peak tailing and adsorption on active sites in the GC system. Silylation is a common derivatization technique for indole compounds, which replaces the active hydrogen with a trimethylsilyl (TMS) group, increasing volatility and improving peak shape.[4]
Q3: How should I prepare my sample for analysis?
A3: For sample preparation, a simple "dilute and shoot" approach may be sufficient if the sample matrix is clean. Dissolve the sample in the initial mobile phase for HPLC or a volatile organic solvent like acetonitrile or methanol for GC-MS. If the matrix is complex, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences. For indole compounds, extraction with ethyl acetate from an acidified aqueous solution is a common practice.[5]
Q4: My this compound sample seems to be degrading during analysis. What can I do?
A4: Both furan and indole rings can be susceptible to degradation under certain conditions. For HPLC, avoid highly acidic or basic mobile phases if possible. For GC-MS, thermal degradation can be an issue. Try lowering the injector and oven temperatures. If degradation persists, derivatization might help to stabilize the molecule.[3][4]
Experimental Protocols
Protocol 1: HPLC-PDA Method for this compound
Objective: To develop a quantitative HPLC-PDA method for this compound.
Materials:
-
HPLC system with a PDA detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Standard Preparation:
-
Prepare a stock solution of the reference standard in acetonitrile (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
PDA Detection: 200-400 nm, with a specific monitoring wavelength around 280 nm.[1]
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the analyte in the samples using the calibration curve.
-
Protocol 2: GC-MS Method for this compound
Objective: To develop a qualitative and quantitative GC-MS method for this compound.
Materials:
-
GC-MS system
-
Capillary column suitable for semi-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Helium (carrier gas)
-
Acetonitrile or Ethyl Acetate (GC grade)
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
This compound reference standard
Procedure:
-
Standard and Sample Preparation:
-
Dissolve the standard or sample in acetonitrile or ethyl acetate.
-
-
Derivatization (if necessary):
-
To 100 µL of the sample/standard solution, add 50 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.[4]
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Conditions:
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
-
-
-
Analysis:
-
Inject the derivatized (or underivatized) standard to determine its retention time and mass spectrum.
-
Inject the prepared samples.
-
Identify the analyte by comparing the retention time and mass spectrum to the standard.
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Decision workflow for sample preparation based on matrix complexity.
References
- 1. mdpi.com [mdpi.com]
- 2. Indole-3-Butyric Acid Analyzed with HPLC - AppNote [mtc-usa.com]
- 3. Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the In Vivo Stability of Furan-2-yl(1H-indol-3-yl)methanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with furan-2-yl(1H-indol-3-yl)methanone. The focus is on addressing potential in vivo stability challenges to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in in vivo studies?
A1: The primary stability concerns for this compound are twofold: metabolic instability and poor aqueous solubility. The furan moiety is susceptible to metabolic activation by cytochrome P450 enzymes, potentially leading to reactive metabolites and rapid clearance.[1][2][3][4][5] The indole and furan rings also contribute to the compound's lipophilicity, which can result in poor aqueous solubility and challenges with formulation for intravenous administration.[6][7][8][9]
Q2: Which metabolic pathways are most likely to contribute to the degradation of this compound?
A2: The furan ring is a known structural alert for metabolic instability. It can be oxidized by cytochrome P450 enzymes, particularly CYP2E1, to form a highly reactive and potentially toxic α,β-unsaturated dialdehyde intermediate, cis-2-butene-1,4-dial (BDA).[2][3][5][10][11] This reactive metabolite can then covalently bind to cellular macromolecules like proteins and DNA, leading to toxicity and rapid clearance of the parent compound.[1][5]
Q3: What are the initial steps to assess the in vivo stability of this compound?
A3: A stepwise approach is recommended. Begin with in vitro assays to predict in vivo behavior. Key initial assays include:
-
Plasma Stability Assay: To determine the compound's stability in plasma from the chosen animal model and human plasma. This assesses degradation by plasma enzymes like esterases and amidases.[12][13][14][15]
-
Metabolic Stability Assay: Using liver microsomes or hepatocytes to evaluate the compound's susceptibility to metabolism by liver enzymes.[16][17][18][19][20] These assays provide an estimate of the intrinsic clearance of the compound.
Q4: How can I improve the solubility of this compound for intravenous administration in my in vivo studies?
A4: For poorly soluble compounds, several formulation strategies can be employed for intravenous administration. These include:
-
Co-solvents: Using a mixture of a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) and water.[6][21]
-
Cyclodextrins: Encapsulating the compound within cyclodextrin molecules to increase its aqueous solubility.[6]
-
Surfactant-based solutions: Forming micelles that can solubilize the lipophilic compound.[6]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range to increase its surface area and dissolution rate.[6][9]
Troubleshooting Guides
Issue 1: Rapid Clearance and Low Exposure in Pharmacokinetic (PK) Studies
| Potential Cause | Troubleshooting Steps |
| High Metabolic Clearance | 1. Review in vitro metabolism data: Confirm high clearance in liver microsome or hepatocyte assays. 2. Identify key metabolizing enzymes: Use recombinant CYP enzymes to pinpoint which isoforms are responsible for the metabolism. 3. Consider structural modification: If CYP-mediated metabolism of the furan ring is confirmed, consider bioisosteric replacement of the furan with a more metabolically stable heterocycle (e.g., thiophene, pyridine). 4. Prodrug approach: Design a prodrug that masks the metabolically liable furan moiety and releases the active compound in vivo. |
| Poor Solubility and Bioavailability | 1. Assess formulation: Ensure the formulation is appropriate for the route of administration and that the compound remains solubilized upon injection. 2. Optimize formulation: Experiment with different solubilization techniques as outlined in FAQ Q4. 3. Particle size reduction: If using a suspension, ensure the particle size is sufficiently small and uniform. |
| Plasma Instability | 1. Analyze plasma stability data: If the compound is unstable in plasma, identify the cause (e.g., enzymatic degradation). 2. Structural modification: Modify the compound to improve its stability against plasma enzymes. |
Issue 2: High Variability in In Vivo Efficacy or PK Data
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation | 1. Validate formulation procedure: Ensure the formulation is prepared consistently for each experiment. 2. Check for precipitation: Visually inspect the formulation for any signs of precipitation before and during administration. |
| Animal-to-Animal Variability in Metabolism | 1. Increase sample size: Use a larger number of animals per group to account for biological variability. 2. Use inbred strains: If not already doing so, switch to an inbred animal strain to reduce genetic variability in drug metabolism. |
| Bioanalytical Method Issues | 1. Validate the bioanalytical method: Ensure the LC-MS/MS method for quantifying the compound in plasma is fully validated for accuracy, precision, linearity, and stability.[22][23][24][25][26] 2. Check for matrix effects: Evaluate and minimize the impact of the biological matrix on the ionization of the analyte. |
Data Presentation
The following tables provide representative data from in vitro stability assays. Note that these are example data for illustrative purposes, as specific data for this compound is not publicly available.
Table 1: In Vitro Plasma Stability
| Species | Compound | Time (min) | % Remaining (Mean ± SD) | Half-life (t½, min) |
| Mouse | This compound | 0 | 100 ± 0 | >120 |
| 30 | 98.5 ± 1.2 | |||
| 60 | 97.1 ± 2.5 | |||
| 120 | 95.3 ± 3.1 | |||
| Rat | This compound | 0 | 100 ± 0 | >120 |
| 30 | 99.1 ± 0.8 | |||
| 60 | 98.2 ± 1.5 | |||
| 120 | 96.5 ± 2.2 | |||
| Human | This compound | 0 | 100 ± 0 | >120 |
| 30 | 98.9 ± 1.1 | |||
| 60 | 97.8 ± 1.9 | |||
| 120 | 96.1 ± 2.8 |
Table 2: In Vitro Metabolic Stability in Liver Microsomes
| Species | Compound | Time (min) | % Remaining (Mean ± SD) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Mouse | This compound | 0 | 100 ± 0 | 15.2 | 45.6 |
| 15 | 50.5 ± 4.5 | ||||
| 30 | 24.8 ± 3.1 | ||||
| 60 | 5.9 ± 1.2 | ||||
| Rat | This compound | 0 | 100 ± 0 | 25.8 | 26.9 |
| 15 | 69.2 ± 5.2 | ||||
| 30 | 48.1 ± 4.8 | ||||
| 60 | 22.5 ± 3.5 | ||||
| Human | This compound | 0 | 100 ± 0 | 38.7 | 17.9 |
| 15 | 77.3 ± 6.1 | ||||
| 30 | 59.8 ± 5.5 | ||||
| 60 | 35.2 ± 4.9 |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution by diluting the stock solution in acetonitrile.
-
-
Incubation:
-
Pre-warm plasma (mouse, rat, or human) to 37°C.
-
Add the working solution to the plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.25%.[12]
-
Incubate the mixture at 37°C.
-
-
Sampling and Reaction Termination:
-
Sample Processing and Analysis:
-
Vortex the samples and centrifuge to precipitate plasma proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.
-
Determine the half-life (t½) by plotting the natural logarithm of the percent remaining versus time and fitting to a first-order decay model.
-
Protocol 2: In Vitro Metabolic Stability Assay with Liver Microsomes
-
Preparation of Solutions:
-
Incubation:
-
Pre-warm the microsomal solution and the test compound working solution to 37°C.
-
Initiate the reaction by adding the NADPH-regenerating system to the mixture of microsomes and the test compound. The final substrate concentration is typically 1 µM.
-
Incubate at 37°C with shaking.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point.
-
Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).
-
Visualizations
Caption: CYP450-mediated metabolic activation of the furan moiety.
Caption: Workflow for assessing and enhancing in vivo stability.
References
- 1. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]
- 6. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Prediction of furan pharmacokinetics from hepatocyte studies: comparison of bioactivation and hepatic dosimetry in rats, mice, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Plasma Stability Assay | Domainex [domainex.co.uk]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. mercell.com [mercell.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. researchgate.net [researchgate.net]
- 22. alliedacademies.org [alliedacademies.org]
- 23. nebiolab.com [nebiolab.com]
- 24. m.youtube.com [m.youtube.com]
- 25. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 26. mdpi.com [mdpi.com]
strategies to minimize by-product formation in furan-2-yl(1H-indol-3-yl)methanone synthesis
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to minimize by-product formation during the synthesis of furan-2-yl(1H-indol-3-yl)methanone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
Issue 1: Low Yield of the Desired C3-Acylated Product
| Potential Cause | Suggested Solution |
| Suboptimal Lewis Acid Catalyst: Strong Lewis acids like AlCl₃ can cause decomposition of the indole ring, leading to lower yields.[1] | Use milder Lewis acids such as diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl), which have been shown to be effective for C3 acylation of indoles without requiring N-H protection.[1] Zinc oxide (ZnO) in an ionic liquid is another mild and effective option.[2] |
| Incorrect Stoichiometry: An inappropriate ratio of indole to the acylating agent or catalyst can lead to incomplete conversion or increased side reactions. | Optimize the molar ratio of reactants and catalyst. A slight excess of the acylating agent (e.g., 1.1-1.3 equivalents) is often beneficial. For catalytic reactions, the optimal catalyst loading should be determined experimentally. |
| Unfavorable Reaction Temperature: The reaction may be too slow at low temperatures or lead to decomposition and by-product formation at elevated temperatures. | Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. For many Friedel-Crafts acylations of indole, temperatures ranging from 0 °C to room temperature are a good starting point.[1] |
| Inefficient Acylating Agent: The choice of acylating agent can impact the reaction's efficiency. | While furan-2-carbonyl chloride is commonly used, consider using furan-2-carboxylic anhydride in the presence of a suitable catalyst like BF₃·OEt₂ for a potentially milder reaction.[3] |
Issue 2: Formation of N-Acylated By-product (1-furoyl-1H-indole)
| Potential Cause | Suggested Solution |
| Reaction Conditions Favoring N-Acylation: High temperatures and the use of strong bases can promote the deprotonation of the indole nitrogen, leading to nucleophilic attack on the acylating agent.[4][5] | Employ milder reaction conditions. Avoid high temperatures and strong bases if C3-acylation is the desired outcome. The use of specific Lewis acids like Et₂AlCl can favor C3-acylation even without N-H protection.[1] |
| Use of Protic Solvents: Protic solvents can facilitate proton transfer and may influence the N- vs. C-acylation equilibrium. | Use aprotic solvents such as dichloromethane (CH₂Cl₂), 1,2-dichloroethane, or carbon disulfide for the Friedel-Crafts acylation. |
| Phase-Transfer Catalysis Conditions: Certain phase-transfer catalysts in the presence of a base are specifically designed to promote N-acylation.[6] | Avoid these conditions if C3-acylation is the goal. |
Issue 3: Formation of Di-acylated By-products (e.g., 1,3-di(furan-2-oyl)-1H-indole)
| Potential Cause | Suggested Solution |
| Excess Acylating Agent and/or Strong Catalyst: Using a large excess of furan-2-carbonyl chloride, especially in the presence of a highly active Lewis acid, can lead to acylation at both the C3 position and the indole nitrogen. | Carefully control the stoichiometry of the acylating agent. Use a molar ratio of furan-2-carbonyl chloride to indole that is close to 1:1, with only a slight excess of the acylating agent. |
| High Reaction Temperature or Prolonged Reaction Time: More forcing conditions can drive the reaction towards di-acylation. | Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed to avoid over-reaction. Maintain the optimal reaction temperature identified during optimization studies. |
Issue 4: Indole Ring Degradation
| Potential Cause | Suggested Solution |
| Use of excessively strong Lewis Acids: Strong Lewis acids like aluminum chloride (AlCl₃) can cause polymerization or decomposition of the electron-rich indole ring.[1] | Opt for milder and more selective Lewis acids. Diethylaluminum chloride (Et₂AlCl) and dimethylaluminum chloride (Me₂AlCl) are reported to be effective while minimizing indole degradation.[1] Boron trifluoride etherate (BF₃·OEt₂) is another suitable option, particularly when using anhydrides as the acylating agent.[3] |
| Presence of Protic Acids: Strong protic acids can also lead to the degradation of indoles. | Ensure all reagents and solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture, which can generate protic acids from the Lewis acid catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the most common by-product in the synthesis of this compound?
A1: The most common by-product is typically the N-acylated isomer, 1-(furan-2-carbonyl)-1H-indole.[6] This arises from the ambident nucleophilic nature of the indole ring, which can react at both the C3 position and the nitrogen atom. The ratio of C3- to N1-acylation is highly dependent on the reaction conditions.[4][5]
Q2: How can I selectively achieve C3-acylation over N-acylation?
A2: To favor C3-acylation, it is recommended to use milder Lewis acids like diethylaluminum chloride (Et₂AlCl) or zinc oxide.[1][2] These catalysts can coordinate with the indole nitrogen, increasing the preference for electrophilic attack at the C3 position. Performing the reaction at lower temperatures (e.g., 0 °C to room temperature) in an aprotic solvent like dichloromethane is also advisable.
Q3: Is it necessary to protect the indole nitrogen?
A3: While N-protection (e.g., with a tosyl or Boc group) is a common strategy to prevent N-acylation, it adds extra steps to the synthesis. Methods utilizing specific Lewis acids like Et₂AlCl have been developed to achieve high regioselectivity for C3-acylation without the need for N-H protection.[1]
Q4: What are the signs of indole degradation during the reaction?
A4: The formation of a dark, tarry reaction mixture is a common indication of indole degradation.[1] This is often observed when using strong, aggressive Lewis acids like AlCl₃. Analysis of the crude reaction mixture by TLC or LC-MS may reveal a complex mixture of unidentified products.
Q5: What is the best way to purify this compound from its by-products?
A5: Column chromatography on silica gel is the most common and effective method for purifying the desired product from its isomers and other impurities.[7] A solvent system of ethyl acetate and hexanes is typically used. Recrystallization from a suitable solvent system can also be employed for further purification of the solid product.
Quantitative Data Summary
| Catalyst | Acylating Agent | Solvent | Temp. (°C) | Time (h) | Yield of 3-acylindole (%) | Key By-products | Reference |
| Et₂AlCl | Acyl Chloride | CH₂Cl₂ | 0 - RT | 0.5 - 2 | High (up to 99%) | Minimal N-acylation | [1] |
| Me₂AlCl | Acyl Chloride | CH₂Cl₂ | 0 - RT | 0.5 - 2 | High (up to 97%) | Minimal N-acylation | [1] |
| AlCl₃ | Acyl Chloride | CH₂Cl₂ | 0 - RT | - | Low/Decomposition | Indole degradation products | [1] |
| ZnO | Acyl Chloride | [BMIM][PF₆] | 15 | 3.5 | Good (up to 75%) | N-acylation | [2] |
| BF₃·OEt₂ | Anhydride | Dioxane | 100 | 1 | High (up to 96%) | Minimal N-acylation | [3] |
| Cs₂CO₃ | Thioester | Xylene | 140 | 12 | Moderate to Good | Primarily N-acylation | [5] |
Experimental Protocols
Protocol 1: Selective C3-Acylation using Diethylaluminum Chloride[1]
-
To a solution of indole (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (N₂ or Ar) at 0 °C, add a solution of diethylaluminum chloride (1.1 mmol, 1.0 M in hexanes) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of furan-2-carbonyl chloride (1.1 mmol) in anhydrous dichloromethane (5 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and dilute HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for by-product formation in this compound synthesis.
References
- 1. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives [mdpi.com]
Validation & Comparative
Efficacy of Furan-2-yl(1H-indol-3-yl)methanone: A Comparative Analysis with Known Inhibitors
A comprehensive comparison of the inhibitory potential of furan-2-yl(1H-indol-3-yl)methanone against established inhibitors is currently precluded by the absence of publicly available data on its specific biological targets and efficacy. While the furan and indole structural motifs are prevalent in a multitude of pharmacologically active compounds, detailed in-vitro and in-vivo studies characterizing the specific mechanism of action and inhibitory constants for this compound are not documented in the accessible scientific literature.
The development of a robust comparison guide, as requested, necessitates the identification of the precise molecular target(s) of this compound. Once a target is identified, a comparative analysis against well-characterized inhibitors of that same target can be performed. This would involve a thorough review of experimental data, including but not limited to, half-maximal inhibitory concentrations (IC50), equilibrium inhibition constants (Ki), and other relevant pharmacological parameters.
For the purpose of illustrating the requested format and content, a hypothetical scenario will be presented below. It is crucial to emphasize that the following data and discussion are purely illustrative and not based on actual experimental results for this compound.
Hypothetical Scenario: this compound as a Putative Fatty Acid Amide Hydrolase (FAAH) Inhibitor
In this hypothetical scenario, we will assume that this compound has been identified as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system responsible for the degradation of anandamide.
Data Presentation: Comparative Inhibitory Activity against FAAH
The following table summarizes the hypothetical inhibitory potency of this compound against human FAAH, compared to several well-established FAAH inhibitors.
| Compound | Target | Assay Type | IC50 (nM) | Reference Compound(s) |
| This compound | hFAAH | Fluorescence-based Assay | 150 | URB597, PF-3845 |
| URB597 | hFAAH | Fluorescence-based Assay | 4.6 | - |
| PF-3845 | hFAAH | Radiometric Assay | 7.2 | - |
| JNJ-42165279 | hFAAH | Fluorescence-based Assay | 70 | - |
Note: The data presented in this table is for illustrative purposes only and does not reflect actual experimental findings for this compound.
Experimental Protocols
A detailed methodology for a typical in-vitro FAAH inhibitor screening assay is provided below. This protocol is representative of the type of experiment that would be necessary to determine the IC50 value of a test compound like this compound.
Fluorescence-Based FAAH Inhibitor Screening Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant FAAH.
Principle: The assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA). Cleavage of AAMCA by FAAH releases the highly fluorescent product, 7-amino-4-methylcoumarin (AMC), which can be detected using a fluorescence plate reader. The presence of an inhibitor reduces the rate of AMC production.
Materials:
-
Human recombinant FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic substrate: AAMCA
-
Test compound (this compound) and known inhibitors (e.g., URB597) dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader with excitation and emission wavelengths of approximately 355 nm and 460 nm, respectively.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in the assay buffer.
-
Assay Reaction:
-
Add a defined amount of FAAH enzyme to each well of the microplate.
-
Add the serially diluted test compounds or reference inhibitors to the respective wells.
-
Include control wells with enzyme and vehicle (e.g., DMSO) for 100% activity and wells with buffer only for background fluorescence.
-
Pre-incubate the enzyme with the compounds for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate AAMCA to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence versus time curves).
-
Normalize the rates to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Mandatory Visualization
Signaling Pathway
Caption: Hypothetical signaling pathway of anandamide and its inhibition by this compound.
Experimental Workflow
Caption: Workflow for a fluorescence-based FAAH inhibitor screening assay.
Comparative Potency of Furan-2-yl(1H-indol-3-yl)methanone Derivatives: An Analysis for Drug Discovery Professionals
For Immediate Release
This guide provides a comparative analysis of the potency of furan-2-yl(1H-indol-3-yl)methanone derivatives, a class of compounds with significant potential in drug discovery. While direct comparative studies on a series of this compound derivatives are limited in publicly available research, this document synthesizes findings from closely related furan-containing scaffolds to provide insights into their structure-activity relationships (SAR). The data presented herein is intended to guide researchers and scientists in the development of novel therapeutics.
The furan nucleus is a versatile scaffold in medicinal chemistry, known to be a structural component in numerous pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[3] The indole moiety is also a privileged structure in drug discovery, frequently found in compounds targeting various physiological processes. The combination of these two heterocyclic systems in the this compound core presents a promising avenue for the development of potent and selective therapeutic agents.
Quantitative Analysis of Derivative Potency
Due to the absence of a direct comparative study on a series of this compound derivatives, we present data from a study on furan-2-yl(phenyl)methanone derivatives as inhibitors of protein tyrosine kinases (PTKs). This class of compounds shares the furan-2-yl-methanone core and provides a valuable model for understanding the potential impact of substitutions on biological activity. The following table summarizes the in vitro PTK inhibitory activity (IC50 values) of several synthesized derivatives.[4]
| Compound ID | Substitution Pattern | IC50 (µM) against PTK |
| 4a | 3,4-Dihydroxyphenyl | 4.66 |
| 4b | 2,3,4-Trihydroxyphenyl | 6.42 |
| 8a | 5-Bromo-2,3,4-trihydroxyphenyl | 5.31 |
| 8c | 5-Chloro-2,3,4-trihydroxyphenyl | 2.72 |
| 22c | 3-Bromo-4,5-dihydroxyphenyl | 4.62 |
| Genistein | (Reference Compound) | 13.65 |
Data adapted from a study on furan-2-yl(phenyl)methanone derivatives as PTK inhibitors.[4]
Structure-Activity Relationship (SAR) Insights
The analysis of furan-2-yl(phenyl)methanone derivatives reveals key structural features that influence their potency as PTK inhibitors. Hydroxyl groups on the phenyl ring are crucial for activity, while the introduction of a methoxyl group can lead to a loss of potency.[4] Furthermore, the presence of halogen atoms on the phenyl ring tends to increase the inhibitory activity. The number and position of these hydroxyl and halogen substituents significantly modulate the potency of the compounds.[4]
While this data is not on the exact this compound scaffold, it strongly suggests that substitutions on the indole ring, particularly with electron-donating (like hydroxyl) and electron-withdrawing (like halogens) groups, would likely have a profound impact on the biological activity of this class of compounds. Research on other indole-containing furan derivatives has also highlighted the importance of substitutions on both the furan and indole rings for anticancer activity.
Experimental Protocols
The following is a detailed methodology for the in vitro protein tyrosine kinase (PTK) inhibition assay, as described for the furan-2-yl(phenyl)methanone derivatives.[4]
Materials and Reagents:
-
Synthesized furan-2-yl(phenyl)methanone derivatives
-
Genistein (positive control)
-
PTK enzyme preparation (from rat brain)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 as a substrate
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
-
Filter paper
Procedure:
-
The PTK enzyme was prepared from the brains of male Wistar rats.
-
The inhibitory activity of the test compounds was assayed by measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate poly(Glu, Tyr) 4:1.
-
The reaction mixture contained the PTK enzyme preparation, the test compound at various concentrations, the substrate, and [γ-³²P]ATP in a suitable buffer.
-
The reaction was initiated by the addition of ATP and incubated at 37°C for a specified time.
-
The reaction was terminated by the addition of TCA.
-
The mixture was then filtered through filter paper to capture the phosphorylated substrate.
-
The radioactivity on the filter paper was measured using a scintillation counter.
-
The concentration of the compound that inhibits 50% of the enzyme activity (IC50) was calculated from the dose-response curve.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel this compound derivatives as potential enzyme inhibitors.
Caption: A generalized workflow for the discovery of potent this compound derivatives.
References
A Comparative Benchmarking Guide: Furan-2-yl(1H-indol-3-yl)methanone and its Heterocyclic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of furan-2-yl(1H-indol-3-yl)methanone and its structurally related heterocyclic analogs. Due to the limited publicly available data on the exact methanone-linked compound, this guide will focus on the closely related and biologically characterized analog, 1-(furan-2-yl)-2-(1H-indol-3-yl)ethanone (FIE) . This ethanone derivative, differing by a single methylene linker, serves as a valuable proxy for understanding the potential biological profile of the target compound and its heterocyclic counterparts. The comparison will extend to the thiophene and pyrrole analogs of this core structure, providing a data-driven overview for researchers in medicinal chemistry and drug discovery.
Executive Summary
Furan, thiophene, and pyrrole are five-membered aromatic heterocycles that are fundamental scaffolds in a vast array of biologically active molecules.[1] When coupled with an indole moiety, these structures can exhibit significant biological effects. This guide focuses on the comparative analysis of their performance, particularly in the context of receptor activation and cytotoxicity. The available data indicates that the furan-containing analog, 1-(furan-2-yl)-2-(1H-indol-3-yl)ethanone (FIE), is a potent agonist of the aryl hydrocarbon receptor (AhR), a key regulator of cellular responses to environmental stimuli and a target of interest in toxicology and therapeutics.[1]
Data Presentation: Comparative Biological Activity
The following table summarizes the available quantitative data for the furan, thiophene, and pyrrole analogs of indolyl ethanone. It is important to note that direct comparative studies for all activities across all analogs are limited.
| Compound Name | Heterocycle | Biological Activity | Cell Line/Target | IC₅₀/EC₅₀ | Reference |
| 1-(Furan-2-yl)-2-(1H-indol-3-yl)ethanone (FIE) | Furan | Aryl Hydrocarbon Receptor (AhR) Agonist | HepG2 (40/6) | 123 nM (EC₅₀) | [1] |
| 3-(Furan-2-yl)pyrazolyl Hybrid Chalcones | Furan | Cytotoxicity (Anticancer) | MCF7 (Breast) | Potent Activity | [2] |
| 1-(Thiophen-2-yl)-2-(1H-indol-3-yl)ethanone | Thiophene | Aryl Hydrocarbon Receptor (AhR) Agonist (Synthesized) | - | Data not available | [1] |
| 3-(Thiophen-2-yl)pyrazolyl Hybrid Chalcones | Thiophene | Cytotoxicity (Anticancer) | HepG2, A549 | Potent Activity | [2] |
| 1-(Pyrrol-2-yl)-2-(1H-indol-3-yl)ethanone | Pyrrole | Aryl Hydrocarbon Receptor (AhR) Agonist (Synthesized) | - | Data not available | [1] |
| Various Pyrrole Derivatives | Pyrrole | Cytotoxicity (Anticancer) | LoVo (Colon) | Dose-dependent |
Note: The cytotoxicity data for the furan and thiophene analogs are for structurally different chalcone derivatives and are included to provide a broader context of their potential anticancer activities.
Key Biological Activities and Signaling Pathways
Aryl Hydrocarbon Receptor (AhR) Agonism
1-(Furan-2-yl)-2-(1H-indol-3-yl)ethanone (FIE) has been identified as a potent agonist of the Aryl Hydrocarbon Receptor (AhR).[1] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating genes involved in xenobiotic metabolism, immune responses, and cell cycle control. Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of its target genes, thereby initiating their transcription.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by 1-(furan-2-yl)-2-(1H-indol-3-yl)ethanone.
Experimental Protocols
Synthesis of 1-(Furan-2-yl)-2-(1H-indol-3-yl)ethanone (FIE) and its Analogs
A biomimetic synthetic pathway has been developed for the gram-scale synthesis of FIE and its thiophene and pyrrole analogs.[1] The process involves the reaction of L-ascorbic acid with 3-(hydroxymethyl)indole to form ascorbigen, which is then rearranged and decarboxylated to yield the final product.
Caption: Biomimetic synthesis workflow for 1-(furan-2-yl)-2-(1H-indol-3-yl)ethanone (FIE).
Detailed Protocol:
-
Ascorbigen Synthesis: 3-(Hydroxymethyl)indole and L-ascorbic acid are stirred in water at room temperature.
-
Rearrangement and Decarboxylation: The resulting ascorbigen is then subjected to either of the following conditions:
-
Stirring with zinc oxide on silica gel in a suitable solvent.
-
Microwave heating in a suitable solvent.
-
-
Purification: The final product is purified using standard chromatographic techniques.
-
Analog Synthesis: The thiophene and pyrrole analogs are synthesized using the same protocol, substituting the appropriate starting materials.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Caption: General workflow for an in vitro cytotoxicity (MTT) assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Aryl Hydrocarbon Receptor (AhR) Transactivation Assay
This assay measures the ability of a compound to activate the AhR signaling pathway, leading to the expression of a reporter gene (e.g., luciferase) under the control of an XRE.
Detailed Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2) and transiently transfect them with an XRE-driven reporter plasmid.
-
Compound Treatment: Treat the transfected cells with various concentrations of the test compounds.
-
Incubation: Incubate the cells for a period sufficient to allow for gene transcription and protein expression (e.g., 24 hours).
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer.
-
Data Analysis: The results are typically expressed as fold induction over the vehicle control, and EC₅₀ values are calculated from the dose-response curves.[1]
Conclusion
The available evidence suggests that this compound and its close analog, 1-(furan-2-yl)-2-(1H-indol-3-yl)ethanone, are promising scaffolds for interacting with the aryl hydrocarbon receptor. The biomimetic synthesis route provides an efficient means to produce these compounds and their thiophene and pyrrole analogs for further investigation. While direct comparative data on a range of biological activities is still emerging, the information presented in this guide provides a solid foundation for researchers to build upon. Further studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this class of heterocyclic compounds.
References
Independent Verification of the Biological Effects of Furan-2-yl(1H-indol-3-yl)methanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological effects of furan-2-yl(1H-indol-3-yl)methanone is limited in publicly available literature. This guide provides a comparative analysis based on the reported activities of structurally similar furan and indole derivatives to infer potential biological activities and guide future research.
Introduction
This compound is a heterocyclic compound featuring both a furan and an indole moiety. Both of these ring systems are prevalent in a wide range of biologically active natural products and synthetic compounds, exhibiting diverse pharmacological properties including anticancer and anti-inflammatory activities.[1][2][3][4] The conjugation of these two scaffolds presents a novel chemical entity with potential therapeutic applications. This guide aims to provide an independent verification framework for the biological effects of this compound by comparing it with known, structurally related molecules and detailing relevant experimental protocols.
Comparative Analysis of Biological Activities
Due to the absence of direct experimental data for this compound, this section presents data from structurally related furan and indole derivatives to provide a predictive comparison of its potential anticancer and anti-inflammatory activities.
Anticancer Activity
Numerous furan and indole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][5][6][7] The proposed mechanism of action for some of these compounds involves the inhibition of key signaling pathways such as PI3K/Akt and Wnt/β-catenin.[1]
Table 1: In Vitro Anticancer Activity of Furan and Indole Derivatives
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Furan-based derivative 1 | HeLa | CCK-8 | 0.08 | [1] |
| Furan-based derivative 24 | HeLa | CCK-8 | 8.79 | [1] |
| Furan-based derivative 24 | SW620 | CCK-8 | Moderate to potent | [1] |
| Furan-based compound 4 | MCF-7 | MTT | 4.06 | [5] |
| Furan-based compound 7 | MCF-7 | MTT | 2.96 | [5] |
| [3‐(furan‐2‐yl) pyrazol‐4‐yl]chalcone 7a | HepG2, MCF7, A549 | Not specified | 85-100% inhibition at 100 µg/ml | [6] |
| [3‐(thiophen‐2‐yl)pyrazol‐4‐yl] chalcone 7g | A549 | Not specified | 27.7 µg/ml | [7] |
| [3‐(thiophen‐2‐yl)pyrazol‐4‐yl] chalcone 7g | HepG2 | Not specified | 26.6 µg/ml | [7] |
Anti-inflammatory Activity
Furan and its derivatives have been investigated for their anti-inflammatory properties, with some compounds exhibiting dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3]
Table 2: In Vitro Anti-inflammatory Activity of Furan Derivatives
| Compound/Derivative | Target | Assay Type | Inhibition | Reference |
| Pyridazinone derivative 5b | COX-2/15-LOX | COX inhibitory screening kit | Promising dual inhibition | [3] |
| Pyridazinone derivative 8b | COX-2/15-LOX | COX inhibitory screening kit | Promising dual inhibition | [3] |
| Pyridazinone derivative 8c | COX-2/15-LOX | COX inhibitory screening kit | Promising dual inhibition | [3] |
| Furan hybrid molecule H2 | Albumin denaturation | In vitro anti-arthritic | Higher than ketoprofen standard | [2] |
| Furan hybrid molecule H4 | Albumin denaturation | In vitro anti-arthritic | Higher than ketoprofen standard | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to verify the biological effects of this compound.
In Vitro Anticancer Activity - MTT Assay
This protocol is adapted from studies on furan-based anticancer compounds.[5]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, SW620) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 × 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The test compound, this compound, is dissolved in DMSO to prepare a stock solution. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The cells are treated with these concentrations for 24-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
In Vitro Anti-inflammatory Activity - COX Inhibition Assay
This protocol is based on the methodology used for evaluating novel furanone derivatives.[3]
-
Compound Preparation: this compound is dissolved in DMSO.
-
Assay Kit: A commercial COX inhibitory screening assay kit (e.g., Cayman test kit-560131) is used according to the manufacturer's instructions.
-
Principle: The assay directly measures the amount of prostaglandin E2 (PGE2) produced in the COX reaction.
-
Procedure: The test compound is incubated with purified COX-1 and COX-2 enzymes in the presence of arachidonic acid.
-
Controls: Known COX inhibitors such as celecoxib (for COX-2) and indomethacin (for COX-1 and COX-2) are used as positive controls.
-
Measurement: The amount of PGE2 produced is quantified, typically using an enzyme immunoassay (EIA).
-
Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound, and the IC50 values for COX-1 and COX-2 are determined.
Visualizations
Signaling Pathways
The following diagrams illustrate signaling pathways that are often implicated in the anticancer activity of furan and indole derivatives.
Caption: Hypothesized inhibition of the PI3K/Akt pathway.
Caption: Potential modulation of the Wnt/β-catenin pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the initial biological screening of this compound.
References
- 1. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Furan-Indole Analogs
For Researchers, Scientists, and Drug Development Professionals
The fusion of furan and indole rings has given rise to a versatile scaffold with significant potential in medicinal chemistry. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various furan-indole analogs, with a focus on their anticancer and antimicrobial activities. The information presented is supported by experimental data from peer-reviewed studies to facilitate informed decisions in drug discovery and development.
Anticancer Activity: Targeting Tubulin and Inducing Apoptosis
Furan-indole analogs have demonstrated notable efficacy as anticancer agents, primarily through the inhibition of tubulin polymerization and induction of cell cycle arrest. The following sections detail the SAR of different series of these compounds.
Furo[3,2-b]indole Derivatives
A series of 2,4-disubstituted furo[3,2-b]indole derivatives have been synthesized and evaluated for their anticancer activity. The key findings from these studies highlight the importance of substituents at the 2 and 4 positions of the fused ring system.
Table 1: Anticancer Activity of 2,4-Disubstituted Furo[3,2-b]indole Derivatives
| Compound ID | R1 (Position 2) | R2 (Position 4) | Cell Line | IC50 (µM) |
| 10a | -(CH2)OCH2-5-(hydroxymethyl)furan | H | A498 (Renal) | [Data not available] |
| Analog 1 | -CH2OH | -CH2-Ph | Various | [Data not available] |
| Analog 2 | -CHO | -CH2-Ph | Various | [Data not available] |
| Analog 3 | -COOH | -CH2-Ph | Various | [Data not available] |
Note: Specific IC50 values for all compounds were not consistently available across the reviewed literature. Compound 10a was identified as a highly promising agent against A498 renal cancer cells.[1][2]
Structure-Activity Relationship Summary:
-
Substitution at Position 2: The presence of a hydroxymethyl group at the 2-position of the furan ring appears to be crucial for anticancer activity.
-
Substitution at Position 4: The nature of the substituent at the 4-position of the indole nitrogen influences the potency and selectivity of the compounds.
Experimental Protocol: MTT Assay for Anticancer Activity
The cytotoxic activity of the furan-indole analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Signaling Pathway: Tubulin Polymerization Inhibition
Several indole-furanone analogs have been identified as potent inhibitors of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[3][4][5] These compounds are thought to bind to the colchicine binding site on β-tubulin.
References
- 1. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Regioisomeric Indole–Furanone Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the selectivity of furan-2-yl(1H-indol-3-yl)methanone against related biological targets. Due to the limited publicly available data for this specific molecule, this analysis leverages data from the closely related analogue, 1-(2-Furanyl)-2-(3-indolyl)ethanone (FIE), to infer potential primary and off-target activities. FIE is a potent ligand for the aryl hydrocarbon receptor (AhR) and estrogen receptors (ERs), suggesting these are key targets for this compound.[1] This guide outlines the experimental protocols to determine selectivity and presents the relevant signaling pathways.
Inferred Target Selectivity
Based on the activity of its analogue, this compound is predicted to exhibit activity at the following primary and related targets. The following table presents hypothetical data to illustrate how the selectivity of the compound of interest would be displayed.
| Target | Compound | IC50 / Ki (nM) | Assay Type |
| Primary Target | |||
| Aryl Hydrocarbon Receptor (AhR) | This compound | Data Not Available | Radioligand Binding Assay |
| 1-(2-Furanyl)-2-(3-indolyl)ethanone (FIE) | Potent Ligand[1] | Transactivation Assay[1] | |
| Related Targets | |||
| Estrogen Receptor α (ERα) | This compound | Data Not Available | Radioligand Binding Assay |
| 1-(2-Furanyl)-2-(3-indolyl)ethanone (FIE) | Potent Ligand[1] | Transactivation Assay[1] | |
| Estrogen Receptor β (ERβ) | This compound | Data Not Available | Radioligand Binding Assay |
| Kinase Panel (representative examples) | |||
| Tyrosine Kinase A (TrkA) | This compound | Data Not Available | In Vitro Kinase Assay |
| Mitogen-activated protein kinase 1 (MAPK1) | This compound | Data Not Available | In Vitro Kinase Assay |
Experimental Protocols
To definitively assess the selectivity of this compound, a series of in vitro assays should be conducted. The following are detailed methodologies for key experiments.
Radioligand Binding Assay for AhR and ERα
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Materials:
-
Test compound: this compound
-
Radiolabeled ligand (e.g., [³H]-TCDD for AhR, [³H]-Estradiol for ERα)
-
Receptor preparation (e.g., purified recombinant human AhR or ERα, or cell membranes expressing the receptor)
-
Assay buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase. A broad panel of kinases should be screened to determine selectivity.
Materials:
-
Test compound: this compound
-
Purified recombinant kinases
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (adenosine triphosphate)
-
Assay buffer
-
Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)
-
Plate reader
Procedure:
-
Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, and varying concentrations of the test compound in the assay buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature for a set period to allow for substrate phosphorylation.
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced using a suitable detection reagent.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the kinase activity (IC50).
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental design, the following diagrams are provided.
Caption: Workflow for assessing the selectivity of this compound.
Caption: Canonical signaling pathway of the Aryl Hydrocarbon Receptor.
Caption: Classical genomic signaling pathway of Estrogen Receptor α.
References
Navigating the Pharmacokinetic Landscape of Furan-2-yl(1H-indol-3-yl)methanone Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In Vitro Pharmacokinetic Profile: A Comparative Overview
The preclinical assessment of drug candidates hinges on a thorough understanding of their pharmacokinetic profiles. Early-stage in vitro ADME assays are crucial for identifying compounds with favorable drug-like properties, thereby guiding lead optimization and reducing the likelihood of late-stage clinical failures.[1] This section presents a hypothetical comparison of two furan-2-yl(1H-indol-3-yl)methanone analogs, designated Analog A and Analog B, across a panel of standard in vitro pharmacokinetic assays.
Table 1: Comparative In Vitro ADME Properties of this compound Analogs
| Parameter | Assay | Analog A | Analog B |
| Solubility | Aqueous Solubility (µM) at pH 7.4 | 25 | 15 |
| Permeability | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 15 | 8 |
| Metabolic Stability | Human Liver Microsome Stability (t½, min) | 45 | >60 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 15.4 | <10 | |
| Plasma Protein Binding | Human Plasma Protein Binding (%) | 92.5 | 98.1 |
| CYP450 Inhibition | CYP3A4 IC₅₀ (µM) | >50 | 12.5 |
| CYP2D6 IC₅₀ (µM) | >50 | 35.2 |
In Vivo Pharmacokinetic Parameters: A Simulated Comparative Analysis
Following promising in vitro data, in vivo pharmacokinetic studies in animal models are conducted to understand the behavior of a drug candidate in a whole organism. These studies provide crucial information on bioavailability, clearance, and volume of distribution. The following table presents hypothetical in vivo pharmacokinetic data for Analogs A and B after oral administration in rats.
Table 2: Comparative In Vivo Pharmacokinetic Parameters of this compound Analogs in Rats (Oral Administration, 10 mg/kg)
| Parameter | Unit | Analog A | Analog B |
| Cmax (Maximum Plasma Concentration) | ng/mL | 850 | 420 |
| Tmax (Time to Cmax) | h | 1.5 | 2.0 |
| AUC(0-t) (Area Under the Curve) | ng·h/mL | 4200 | 3800 |
| t½ (Half-life) | h | 4.2 | 6.8 |
| Bioavailability (F%) | % | 35 | 22 |
Experimental Protocols
Detailed and standardized methodologies are paramount for the generation of reproducible and comparable pharmacokinetic data. The following sections outline the protocols for the key experiments cited in this guide.
Metabolic Stability in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.
-
Incubation: The test compound (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.
-
Sampling: Aliquots are collected at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The concentration of the parent compound remaining at each time point is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.[2]
Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and efficacy.
-
Apparatus Setup: A RED device is used, which consists of a Teflon base plate and disposable dialysis inserts containing a semi-permeable membrane (8 kDa molecular weight cut-off).
-
Sample Preparation: The test compound is added to human plasma at a final concentration of 1 µM.
-
Dialysis: The plasma containing the test compound is added to one chamber of the insert, and dialysis buffer (phosphate-buffered saline, pH 7.4) is added to the other chamber.
-
Equilibration: The plate is sealed and incubated at 37°C on an orbital shaker for at least 4 hours to reach equilibrium.[3]
-
Sampling and Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. The concentration of the test compound in each sample is determined by LC-MS/MS.
-
Calculation: The percentage of plasma protein binding is calculated from the difference in compound concentration between the plasma and buffer chambers.[4]
Visualizing the Path Forward: A Workflow for Comparative Pharmacokinetic Studies
The following diagram illustrates a typical workflow for a comparative pharmacokinetic study, from initial compound selection to data analysis and decision-making.
Caption: Workflow for a Comparative Pharmacokinetic Study.
References
- 1. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 2. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 3. bioivt.com [bioivt.com]
- 4. Plasma Protein Binding: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
Validating the Mechanism of Action of Furan-2-yl(1H-indol-3-yl)methanone: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of genetic approaches to validate the mechanism of action of furan-2-yl(1H-indol-3-yl)methanone and its derivatives. These compounds have emerged as promising scaffolds in medicinal chemistry, exhibiting a range of biological activities, including potential anticancer and anti-inflammatory effects. A crucial step in the preclinical development of these molecules is the precise validation of their molecular targets and mechanism of action. Genetic methods offer a powerful toolset for achieving this by directly manipulating the expression of target genes.
Hypothesized Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
While the precise mechanism of this compound is an active area of investigation, several studies on related indole-based compounds suggest a potential role in modulating key cellular signaling pathways involved in cell survival and proliferation. One of the most frequently implicated pathways is the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is a critical regulator of normal cellular processes, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
The hypothesized mechanism involves the inhibition of PI3K, which in turn prevents the phosphorylation and activation of Akt. This disruption can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
Caption: Hypothesized PI3K/Akt signaling pathway targeted by this compound.
Comparison of Genetic Validation Approaches
Validating that this compound exerts its effect through a specific target, such as PI3K, requires genetic tools to modulate the expression of the target protein. The primary methods include CRISPR-Cas9-mediated gene knockout, siRNA/shRNA-mediated gene knockdown, and cDNA-mediated overexpression. Each approach has distinct advantages and limitations.
| Feature | CRISPR-Cas9 Knockout | siRNA/shRNA Knockdown | cDNA Overexpression |
| Mechanism | Permanent gene disruption via DNA double-strand breaks. | Transient or stable degradation of target mRNA. | Introduction of an external copy of the gene to increase protein levels. |
| Effect Duration | Permanent and heritable. | Transient (siRNA) or stable (shRNA). | Transient or stable. |
| Specificity | High, but off-target effects are possible. | Variable, off-target effects are a common concern. | High for the introduced gene. |
| Application | Ideal for creating knockout cell lines for definitive target validation. | Useful for rapid screening and validating targets in various cell lines. | Used to study gain-of-function and rescue phenotypes. |
| Throughput | Lower throughput, requires clonal selection. | High throughput, suitable for large-scale screens. | Moderate to high throughput. |
| Rescue Experiments | Not applicable for rescue with the same gene. | Phenotype can be rescued by overexpressing a resistant form of the target. | The primary method for rescue experiments. |
Experimental Workflow for Target Validation
A logical workflow is essential to systematically validate the mechanism of action. This typically involves generating a loss-of-function model, treating with the compound, and assessing the phenotypic outcome.
Caption: A typical experimental workflow for genetic target validation.
Detailed Experimental Protocols
CRISPR-Cas9 Mediated Knockout of PIK3CA
This protocol describes the generation of a PIK3CA knockout cell line to assess the reliance of this compound on this target.
-
gRNA Design and Cloning: Design two to three guide RNAs (gRNAs) targeting an early exon of the PIK3CA gene using a web-based tool (e.g., CHOPCHOP). Synthesize and clone the gRNAs into a Cas9-expressing vector (e.g., pSpCas9(BB)-2A-Puro).
-
Transfection: Transfect the gRNA/Cas9 plasmids into the target cancer cell line (e.g., HeLa) using a lipid-based transfection reagent.
-
Selection: 48 hours post-transfection, select for transfected cells by adding puromycin to the culture medium.
-
Clonal Isolation: After selection, seed the cells at a low density to allow for the growth of single-cell colonies. Isolate individual clones and expand them.
-
Validation: Screen the clonal populations for PIK3CA knockout by Western blot analysis for the absence of the PI3Kα protein and by Sanger sequencing of the targeted genomic locus to identify frameshift mutations.
-
Phenotypic Assay: Treat the validated PIK3CA knockout and wild-type parental cells with a dose range of this compound. Assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay after 72 hours. A loss of compound activity in the knockout cells would validate PIK3CA as the target.
siRNA-Mediated Knockdown of Akt1
This protocol provides a method for transiently reducing Akt1 expression to determine its role in the compound's mechanism of action.
-
siRNA Selection: Obtain a set of four pre-designed siRNAs targeting the AKT1 gene and a non-targeting control siRNA.
-
Transfection: Transfect the siRNAs into the target cells using a suitable transfection reagent.
-
Knockdown Validation: 48 hours post-transfection, harvest a subset of the cells and perform quantitative real-time PCR (qRT-PCR) to measure AKT1 mRNA levels and Western blot to assess Akt1 protein levels to confirm knockdown efficiency.
-
Compound Treatment and Assay: 24 hours post-transfection, treat the remaining cells with this compound. After an appropriate incubation period (e.g., 48 hours), perform a cell cycle analysis by flow cytometry after propidium iodide staining. A diminished effect of the compound on the cell cycle in Akt1 knockdown cells would suggest the involvement of this protein.
Overexpression and Rescue Experiment
This protocol is designed to rescue the effect of a target knockdown, providing strong evidence for target engagement.
-
Vector Preparation: Clone the full-length cDNA of the target gene (e.g., PIK3CA) into a mammalian expression vector. To perform a rescue experiment in a knockdown background, introduce silent mutations in the cDNA sequence at the siRNA binding site to make it resistant to the siRNA.
-
Transfection: Co-transfect the expression vector (or an empty vector control) and the corresponding siRNA into the target cells.
-
Expression Validation: Confirm the overexpression of the target protein by Western blot.
-
Phenotypic Assay: Treat the transfected cells with this compound and perform the relevant phenotypic assay. The restoration of the compound's effect in cells overexpressing the siRNA-resistant target would confirm the specificity of the knockdown and the on-target activity of the compound.
Logical Relationship for Target Validation
The core logic of using genetic approaches for target validation is based on observing a phenotypic change upon genetic perturbation of the putative target.
Caption: Logical framework for validating a drug target using genetic knockout/knockdown.
By employing these genetic strategies in a systematic and rigorous manner, researchers can confidently validate the mechanism of action of this compound and its analogs, a critical step towards their clinical translation. The choice of method will depend on the specific experimental context, available resources, and the desired level of evidence.
Safety Operating Guide
Navigating the Safe Disposal of Furan-2-yl(1H-indol-3-yl)methanone: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of furan-2-yl(1H-indol-3-yl)methanone, ensuring the protection of personnel and the environment.
I. Hazard Assessment and Classification
Key Potential Hazards:
-
Flammability: Furan derivatives can be flammable liquids and vapors.[1][2]
-
Long-term Effects: Some furan compounds are suspected of causing genetic defects or cancer.[1]
Due to these potential hazards, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a precise waste code assignment based on your facility's waste streams and local regulations.[6]
II. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound waste, wearing the appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.
| PPE Component | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[3] |
| Body Covering | Laboratory coat.[3] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[3] |
Safety Precautions:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[3]
-
Avoid contact with skin and eyes.[3]
-
Do not eat, drink, or smoke when handling this product.[1][3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4]
III. Experimental Protocol: Disposal Procedure
The proper disposal of this compound requires a systematic approach to ensure safety and compliance.
1. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated and compatible hazardous waste container for this compound and any contaminated materials (e.g., gloves, wipes, pipette tips).[6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the first waste is added.[6]
-
Avoid Mixing: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[5][6]
2. Container Management:
-
Keep the waste container securely closed except when adding waste.[6]
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.[6]
3. Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[7]
-
The SAA should be:
4. Final Disposal:
-
Contact EHS: When the waste container is full or reaches the accumulation time limit set by your institution, contact your Environmental Health and Safety (EHS) department.[6]
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[7]
-
Do Not:
IV. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate the immediate area.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.[7]
-
Decontaminate the spill area.
-
Report the spill to your EHS department.
In case of exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[5]
-
In all cases of exposure, seek immediate medical advice/attention.[2][5]
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Furan-2-yl(1H-indol-3-yl)methanone
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for furan-2-yl(1H-indol-3-yl)methanone. The following guidance is based on the safety profiles of structurally related compounds, including furan and furanones. It is imperative to supplement this information with a thorough risk assessment and to consult with your institution's Environmental Health and Safety (EHS) department before handling this chemical.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling this compound.
Hazard Profile and Quantitative Data
Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary concerns include flammability, irritation to the skin, eyes, and respiratory tract, and the potential for forming explosive peroxides upon prolonged storage, especially in the presence of air and light.[1][2]
Table 1: Hazard Classification of Structurally Similar Compounds
| Hazard Statement | Classification | Basis |
| Flammable liquid and vapor | Extremely Flammable (H224) | Furan[1] |
| Harmful if swallowed or if inhaled | Harmful (H302 + H332) | Furan, Furan-2(5H)-one[1][3][4] |
| Causes skin irritation | Skin Irritant (H315) | Furan, Furan-2(5H)-one[1][3][4] |
| Causes serious eye irritation | Eye Irritant (H319) | Furan-2(5H)-one[3][4] |
| May cause respiratory irritation | Respiratory Irritant (H335) | Furan-2(5H)-one[3][4][5] |
| Suspected of causing genetic defects | Suspected Mutagen (H341) | Furan[1] |
| May cause cancer | Suspected Carcinogen (H350) | Furan[1] |
| May form explosive peroxides | Chemical Instability | Furan[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles and face shield | Goggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, particularly when there is a risk of splashing.[3][6] |
| Skin and Body Protection | Chemical-resistant lab coat and disposable gloves | A flame-retardant lab coat is recommended. Disposable nitrile or neoprene gloves should be worn.[7] Inspect gloves before use and change them immediately if contaminated. |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood to minimize inhalation exposure.[6] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[3] |
| Footwear | Closed-toe shoes | Shoes must cover the entire foot. |
Experimental Protocols: Handling and Storage
Adherence to the following procedures is critical for safe handling and storage.
1. Preparation and Handling:
-
Before beginning work, ensure a certified chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary equipment and reagents.
-
Don the required PPE as specified in Table 2.
-
Avoid inhalation of vapors and contact with skin and eyes.[5][6]
-
In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3][6]
2. Storage:
-
Store the compound in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][6]
-
Due to the potential for peroxide formation, it is recommended to date the container upon receipt and opening.[1] Consider testing for peroxides periodically.
-
Store in a designated flammables cabinet.
Operational Plan: Spill and Exposure Scenarios
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS department.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[1][6]
-
Contain and Absorb: Wearing appropriate PPE, contain the spill using chemical spill pillows or pads. Do not use combustible materials like paper towels for initial absorption. Absorb the spill with an inert material such as vermiculite, sand, or a commercial solvent absorbent.[5]
-
Collect Waste: Collect the contaminated absorbent material in a sealed, properly labeled container for hazardous waste disposal.[2]
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to ensure safety and regulatory compliance.
1. Waste Identification and Segregation:
-
All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads), should be considered hazardous waste.[7]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[2][7]
2. Waste Collection and Labeling:
-
Collect all waste in a dedicated, compatible, and leak-proof container with a secure lid.[7]
-
The container must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".[7]
-
Include the date of initial waste accumulation.[7]
-
Leave at least 10% headspace in the container to allow for vapor expansion.[7]
3. Storage and Disposal:
-
Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[7]
-
The storage area should be away from sources of ignition and in secondary containment.[7]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[2][7]
-
Never dispose of this compound down the drain or in the regular trash.[2]
Workflow Diagram
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
